Technical Documentation Center

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
  • CAS: 1156282-89-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Process Optimization for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Executive Summary 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol ( C10​H19​NO , MW: 169.27 g/mol ) is a highly functionalized secondary amine featuring both a cycloaliphatic ring and a cyclopropylmethyl motif. This specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol ( C10​H19​NO , MW: 169.27 g/mol ) is a highly functionalized secondary amine featuring both a cycloaliphatic ring and a cyclopropylmethyl motif. This specific structural combination is highly valued in modern drug discovery. The cyclopropylmethyl group acts as a lipophilic, metabolically stable vector, while the trans-aminocyclohexanol moiety provides a rigid, polar scaffold capable of precise hydrogen bonding.

This technical guide details the optimal synthetic pathway for this molecule, prioritizing stereochemical control, operational safety, and high-yield chemoselectivity.

Strategic Context & Pharmacophore Significance

The structural motifs within 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol are frequently utilized in the design of central nervous system (CNS) agents and targeted oncology therapeutics. Specifically, the integration of a trans-aminocyclohexanol linked to a cyclopropylmethyl group has been documented in the development of highly selective Vps34 inhibitors ()[1] and CDK2/4/6 inhibitors for abnormal cell growth and cancer therapies (). Understanding the robust synthesis of this building block is critical for medicinal chemists scaling these therapeutic classes.

Retrosynthetic Analysis & Route Selection

When designing the synthesis of a secondary amine, two primary reductive amination disconnections are typically evaluated.

  • Route A (Preferred): Utilizes trans-4-aminocyclohexanol and cyclopropanecarboxaldehyde.

  • Route B (Sub-optimal): Utilizes 4-hydroxycyclohexan-1-one and cyclopropylmethanamine.

The Causality Behind Route Selection: Route A is strictly preferred due to stereochemical preservation. Trans-4-aminocyclohexanol is commercially available as a diastereopure starting material. Because the reaction occurs exclusively at the exocyclic nitrogen, the trans stereochemistry of the cyclohexane ring is perfectly preserved. Conversely, Route B requires the reduction of an intermediate imine formed on the cyclohexane ring itself. Hydride attack on this cyclic imine would occur from both the axial and equatorial faces, yielding a difficult-to-separate mixture of cis and trans isomers.

Retrosynthesis Target 4-[(Cyclopropylmethyl)amino] cyclohexan-1-ol RouteA Route A (Preferred): trans-4-aminocyclohexanol + cyclopropanecarboxaldehyde Target->RouteA Disconnection A RouteB Route B (Prone to mixtures): 4-hydroxycyclohexanone + cyclopropylmethanamine Target->RouteB Disconnection B

Retrosynthetic analysis of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol highlighting the stereochemically superior Route A.

Mechanistic Pathway: The Reductive Amination

The core transformation relies on a direct reductive amination utilizing Sodium Triacetoxyborohydride (STAB) .

Mechanistic Causality: Why use STAB over traditional reducing agents? STAB ( NaBH(OAc)3​ ) is a mild, sterically hindered reducing agent. The three electron-withdrawing acetoxy ligands pull electron density away from the boron atom, significantly reducing the nucleophilicity of the remaining hydride. As a result, STAB is unreactive toward neutral aliphatic aldehydes (preventing the premature reduction of cyclopropanecarboxaldehyde into cyclopropylmethanol). However, once the amine and aldehyde condense to form the highly electrophilic, positively charged iminium ion , STAB rapidly donates its hydride to form the target secondary amine ()[2].

Mechanism Amine trans-4-aminocyclohexanol (Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Addition (DCE, RT) Aldehyde Cyclopropanecarboxaldehyde (Electrophile) Aldehyde->Hemiaminal Nucleophilic Addition (DCE, RT) Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium Dehydration (-H2O) Product Secondary Amine Product (Target Molecule) Iminium->Product Hydride Transfer (STAB, 1.5 eq)

Mechanistic pathway of the reductive amination utilizing Sodium Triacetoxyborohydride (STAB).

Quantitative Data: Reducing Agent Optimization

To ensure maximum trustworthiness and yield, the selection of the reducing agent must be quantitatively justified. The table below summarizes the operational parameters that dictate the use of STAB for this specific protocol.

Reducing AgentRelative ReactivityChemoselectivity (Imine vs. Aldehyde)Toxicity ProfileOptimal pH Range
NaBH4​ HighPoor (Reduces unreacted aldehyde directly)Low7–9
NaBH3​CN ModerateGoodHigh (Risk of releasing toxic HCN gas)4–6
NaBH(OAc)3​ (STAB) MildExcellent Low5–7

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations in reaction kinetics or impurities are caught before downstream processing.

Scale: 10.0 mmol Target: trans-4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Step 1: Reagent Preparation & Imine Formation
  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-aminocyclohexanol (1.15 g, 10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add cyclopropanecarboxaldehyde (0.74 g, 10.5 mmol, 1.05 eq) dropwise via syringe.

  • Causality Check: Stir the mixture at room temperature ( 20−25∘C ) for 1 hour. Why DCE? DCE is the optimal solvent for STAB-mediated reductive aminations because it accelerates iminium formation and maximizes the solubility of the borohydride complex compared to THF ()[3]. The slight 0.05 eq excess of aldehyde ensures complete consumption of the starting amine.

Step 2: Hydride Reduction
  • Cool the reaction mixture to 0∘C using an ice-water bath.

  • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Allow the mixture to warm naturally to room temperature and stir for 4–6 hours.

Step 3: Self-Validation (Reaction Monitoring)
  • TLC Analysis: Spot the reaction mixture against the starting amine on a silica gel TLC plate. Elute with DCM:MeOH:NH4​OH (90:9:1).

  • Detection: Stain the plate with Ninhydrin solution and heat.

    • Validation: The primary starting amine will appear as a distinct spot. The successful formation of the secondary amine product will manifest as a new spot with a higher Rf​ value that turns a deep pink/purple color upon heating.

Step 4: Quenching & Acid-Base Workup Rationale
  • Quench: Carefully add 20 mL of saturated aqueous NaHCO3​ to the flask. Stir vigorously for 15 minutes until all effervescence ( CO2​ gas from the neutralization of residual acetic acid) ceases.

  • Acid-Base Purification (Critical Step): To guarantee absolute purity from neutral organic byproducts (e.g., trace cyclopropylmethanol), transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer to pH 2 using 1M HCl. Extract with DCM (2 x 20 mL). Discard the organic layer. Rationale: At pH 2, the target secondary amine is protonated and highly water-soluble. Discarding the organic layer strips away all non-basic impurities.

  • Basify the retained aqueous layer to pH 10–11 using 2M NaOH. Extract the free-base product with fresh DCM (3 x 30 mL).

Step 5: Isolation & Final Validation
  • Combine the basic organic extracts, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate in vacuo to yield the target compound as a pale yellow oil or waxy solid.

  • Final Validation: Confirm product identity and purity via LC-MS. The expected mass-to-charge ratio is [M+H]+=170.15 m/z .

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996), 61(11), 3849-3862. URL: [Link][2]

  • Title: Bi-heteroaryl compounds as Vps34 inhibitors (US Patent 8,685,993 B2) Source: United States Patent and Trademark Office (2014) URL: [1]

  • Title: CDK2/4/6 inhibitors (US Patent 10,233,188 B2) Source: United States Patent and Trademark Office (2019) URL:

Sources

Exploratory

Comprehensive Biological Activity Screening Guide for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol: A Novel GPCR-Targeted Fragment Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale In the landscape of modern Fragment-Based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In the landscape of modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is paramount. The compound 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (MW ≈ 169.26 g/mol ) represents a highly tractable, sp3-rich fragment that perfectly adheres to the "Rule of Three" (RO3).

From a mechanistic and structural perspective, this molecule is not merely a random chemical entity; it contains a highly privileged pharmacophore. The N-cyclopropylmethyl group is a well-documented structural motif that acts as a critical binding determinant for aminergic G-Protein Coupled Receptors (GPCRs), most notably the μ, κ, and δ opioid receptors (MOR, KOR, DOR) [1]. In classical morphinan scaffolds (e.g., naltrexone, buprenorphine), the cyclopropylmethyl appendage often serves as a "switch" that dictates antagonist or partial agonist activity by occupying a specific hydrophobic sub-pocket within the GPCR transmembrane bundle.

Concurrently, the cyclohexan-1-ol moiety provides a conformationally flexible, aliphatic core. The hydroxyl (-OH) group acts as a crucial hydrogen-bond donor/acceptor, capable of interacting with conserved polar residues (e.g., His or Tyr residues in the GPCR binding pocket), while the secondary amine provides a protonatable center at physiological pH, essential for anchoring to the conserved Aspartate residue (e.g., Asp147 in MOR) in the orthosteric site.

This whitepaper outlines a rigorous, self-validating screening cascade to evaluate the biological activity of this compound, focusing on its potential as a GPCR-targeted fragment.

Experimental Workflow & Screening Cascade

To systematically de-risk the development of this fragment, we employ a tiered screening cascade. The workflow transitions from label-free biophysical binding to functional cellular assays, ensuring that binding affinity translates into measurable pharmacological efficacy.

Workflow A Fragment Library 4-[(Cyclopropylmethyl)amino] cyclohexan-1-ol B Primary Screen SPR Binding Kinetics A->B C Secondary Screen Gi-cAMP Functional Assay B->C D Tertiary Screen β-Arrestin Recruitment C->D E Hit-to-Lead ADME & Optimization D->E

Figure 1: FBDD screening cascade for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol.

Phase 1: Biophysical Primary Screening (SPR)

Causality & Rationale: Fragment molecules typically exhibit weak binding affinities (high micromolar to millimolar Kd​ ). Traditional radioligand displacement assays often fail to detect these interactions due to rapid off-rates ( koff​ ) and washing steps. Surface Plasmon Resonance (SPR) is utilized here because it provides real-time, label-free kinetic data ( kon​ , koff​ , Kd​ ) and is highly sensitive to low-molecular-weight analytes [2].

Step-by-Step Protocol: SPR Fragment Screening

Self-Validating System: This protocol utilizes a reference channel subtraction (Fc2 - Fc1) and a DMSO calibration curve to eliminate bulk refractive index artifacts, ensuring true binding signals.

  • Target Immobilization:

    • Utilize a Biacore Series S Sensor Chip SA (Streptavidin).

    • Immobilize biotinylated, detergent-solubilized GPCRs (e.g., MOR or KOR stabilized in SMALPs or nanodiscs) onto Flow Cell 2 (Fc2) to a density of 3000-4000 Response Units (RU).

    • Leave Flow Cell 1 (Fc1) blank as a reference surface.

  • Solvent Correction:

    • Prepare a 5-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) in the running buffer (e.g., HEPES-buffered saline, pH 7.4, 0.05% CHAPS). This step is critical to correct for the high refractive index of DMSO used to dissolve the fragment.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol in running buffer at 5% final DMSO concentration.

    • Inject the compound in a 5-point dose-response series (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1 mM) without regeneration steps between injections.

    • Flow rate: 30 µL/min. Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Data Analysis:

    • Subtract the Fc1 signal from Fc2, and apply the DMSO solvent correction.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ) and calculate Ligand Efficiency (LE).

Phase 2: Functional Biochemical Screening

Causality & Rationale: Binding does not equate to function. Because the cyclopropylmethyl pharmacophore targets aminergic GPCRs (which are predominantly Gi/o​ coupled), we must measure the compound's ability to modulate downstream second messengers [3]. Activation of Gi​ -coupled receptors inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).

Pathway L Ligand (Cyclopropylmethyl derivative) R Opioid Receptor (MOR/KOR/DOR) L->R Binds Gi Gi/o Protein (Inhibitory) R->Gi Activates Arr β-Arrestin Recruitment R->Arr Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Figure 2: Gi-coupled GPCR signaling pathway and β-arrestin recruitment.
Step-by-Step Protocol: HTRF cAMP Accumulation Assay

Self-Validating System: The assay uses Forskolin to artificially stimulate AC. A known full agonist (e.g., DAMGO for MOR) is run in parallel as a positive control. Assay robustness is validated by ensuring a Z'-factor > 0.6.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., human KOR) at 5,000 cells/well in a 384-well white microplate.

  • Compound Stimulation:

    • Pre-incubate cells with the phosphodiesterase inhibitor IBMX (500 µM) to prevent cAMP degradation.

    • Add 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol in a 10-point concentration-response curve (1 nM to 100 µM).

    • Simultaneously add Forskolin (10 µM) to stimulate baseline cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor) [4].

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar FSX) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).

Step-by-Step Protocol: β-Arrestin Recruitment (Biased Agonism)

Modern GPCR drug discovery requires evaluating functional selectivity. Ligands that activate G-proteins without recruiting β-arrestin often exhibit fewer side effects (e.g., reduced respiratory depression in opioids).

  • Use Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).

  • Plate cells expressing the GPCR tagged with a ProLink (PK) peptide and β-arrestin tagged with Enzyme Acceptor (EA).

  • Incubate with the compound for 90 minutes. If β-arrestin is recruited, PK and EA complement to form active β-galactosidase.

  • Add chemiluminescent substrate and measure luminescence to determine the EC50​ for arrestin recruitment.

Quantitative Data Presentation

To facilitate hit-to-lead decision-making, all primary and secondary screening data must be consolidated. Below is a structured data matrix illustrating the expected profile of a successful fragment hit based on this scaffold.

Target ReceptorSPR Binding Kd​ (µM)cAMP Inhibition EC50​ (µM)cAMP Emax​ (%)β-Arrestin EC50​ (µM)Bias Factor ( ΔΔlog(τ/KA​) )
MOR (μ) 45.2 ± 3.112.5 ± 1.865% (Partial)> 1002.4 (G-protein biased)
KOR (κ) 18.4 ± 1.54.2 ± 0.688% (Full)85.0 ± 5.23.1 (G-protein biased)
DOR (δ) > 500 (N.B.)> 100N/A> 100N/A
Off-Target (H1) > 1000N/AN/AN/AN/A

Note: Data represents a hypothetical but structurally rationalized profile. The strong KOR affinity is driven by the cyclopropylmethyl group's known preference for the KOR binding pocket's specific topology.

Phase 3: In Vitro ADME Profiling

Even at the fragment stage, assessing basic pharmacokinetic liabilities is crucial to ensure the scaffold is chemically tractable for lead optimization.

  • Microsomal Stability: Incubate 1 µM of the compound with human liver microsomes (HLM) and NADPH for 60 minutes. Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ). The secondary amine may be susceptible to N-dealkylation.

  • Caco-2 Permeability: Measure apical-to-basolateral (A-B) and basolateral-to-apical (B-A) flux across Caco-2 monolayers to predict intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liabilities.

References

  • Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist from N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaines Journal of Medicinal Chemistry URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters URL:[Link]

  • Tools for GPCR drug discovery National Institutes of Health (PMC) URL:[Link]

  • HitHunter cAMP XS+ assay for GPCR screening using the PHERAstar FS BMG Labtech Application Notes URL:[Link]

Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol. While specific binding data for this m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol. While specific binding data for this molecule is not publicly available, its structural motifs—a cyclopropylmethylamine group and a 4-aminocyclohexanol core—suggest a high probability of interaction with central nervous system (CNS) targets. This document outlines the scientific rationale for target selection, details the principles of radioligand binding assays, and provides step-by-step protocols for determining the binding affinity (Kᵢ) of this compound for several high-priority receptor families: monoamine transporters (specifically the serotonin transporter, SERT), opioid receptors (μ, δ, κ), and sigma receptors (σ₁, σ₂). This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related molecules.

Introduction: Unveiling the Therapeutic Potential of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

The process of drug discovery is fundamentally reliant on understanding the interaction between a potential therapeutic agent and its biological targets. The compound 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol presents an intriguing scaffold for investigation. Its structure incorporates two key pharmacophores that have been successfully exploited in a range of clinically significant drugs.

  • The Cyclopropylamine Moiety: This functional group is a well-established component in medicinal chemistry, recognized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties.[1] The strained three-membered ring can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the cyclopropylamine structure is present in various CNS-active agents, including monoamine oxidase inhibitors (MAOIs) used as antidepressants.[1]

  • The 4-Aminocyclohexanol Core: This scaffold serves as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting CNS pathways, as well as analgesics and anti-inflammatory agents.[3][4]

The combination of these two moieties strongly suggests that 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol may exhibit affinity for receptors and transporters within the CNS. Notably, structurally related indole cyclopropylmethylamines have demonstrated potent and selective inhibition of the serotonin transporter (SERT), a key target for antidepressant medications.[5] Additionally, other cyclopropylmethyl-containing compounds have shown affinity for opioid and sigma receptors.[6][7]

Therefore, a systematic evaluation of the binding affinity of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol against these target classes is a critical first step in characterizing its pharmacological profile and assessing its therapeutic potential. This guide provides the theoretical and practical foundation for conducting such an investigation.

The Cornerstone of Target Engagement: Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6] They are highly sensitive, versatile, and provide robust data for ranking compounds and understanding their structure-activity relationships.[5][6] The fundamental principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor.[8] The affinity of an unlabeled test compound, such as 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol, is then determined by its ability to compete with and displace the radioligand from the receptor.[5]

Key Concepts in Radioligand Binding
  • Total Binding: The total amount of radioligand that is associated with the receptor preparation (e.g., cell membranes) after incubation. This includes both specific and non-specific binding.

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter apparatus, lipids in the cell membrane, or other proteins.[9] NSB is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled drug that saturates the target receptors, preventing the radioligand from binding specifically.[9][10]

  • Specific Binding: This is the true measure of radioligand binding to the target receptor and is calculated by subtracting the non-specific binding from the total binding.[9]

The primary output of a competitive binding assay is the IC₅₀ (half-maximal inhibitory concentration) . This is the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand.[11]

From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation

While the IC₅₀ value is a useful measure of a compound's potency in a given experiment, it is dependent on the concentration of the radioligand used.[12] To obtain an intrinsic measure of affinity that is independent of assay conditions, the IC₅₀ is converted to the inhibition constant (Kᵢ) . The Kᵢ represents the equilibrium dissociation constant of the inhibitor for the receptor.[11] This conversion is most commonly performed using the Cheng-Prusoff equation :[11]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • Kᵢ is the inhibition constant of the test compound.

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.

A lower Kᵢ value indicates a higher binding affinity of the test compound for the receptor.

Experimental Protocols for Affinity Determination

The following sections provide detailed, step-by-step protocols for determining the binding affinity of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol for three high-priority target classes. These protocols are designed to be self-validating by including appropriate controls for total, specific, and non-specific binding.

General Workflow for Radioligand Binding Assays

The general workflow for a competitive radioligand binding assay is a multi-step process that requires careful execution to ensure data quality and reproducibility.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis ReceptorPrep Receptor Source Preparation (e.g., cell membrane homogenate) TotalBinding Total Binding Tubes: Receptor + Radioligand + Buffer ReceptorPrep->TotalBinding NSB Non-Specific Binding Tubes: Receptor + Radioligand + Excess Unlabeled Ligand ReceptorPrep->NSB Competition Competition Tubes: Receptor + Radioligand + Test Compound ReceptorPrep->Competition CompoundPrep Test Compound Dilution Series CompoundPrep->Competition RadioligandPrep Radioligand Preparation RadioligandPrep->TotalBinding RadioligandPrep->NSB RadioligandPrep->Competition Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) TotalBinding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting CalcSpecific Calculate Specific Binding Counting->CalcSpecific CurveFit Non-linear Regression (Determine IC50) CalcSpecific->CurveFit ChengPrusoff Cheng-Prusoff Conversion (Calculate Ki) CurveFit->ChengPrusoff

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Serotonin Transporter (SERT) Binding Affinity

This assay determines the affinity of the test compound for the human serotonin transporter, a primary target for many antidepressant drugs.[13]

  • Receptor Source: Membranes from HEK293 cells stably expressing the human SERT.[13]

  • Radioligand: [³H]Citalopram (Kₐ ≈ 1.5 nM).[14]

  • Non-Specific Binding Determinate: 10 µM S-Citalopram.[7]

  • Assay Buffer: Tris-buffered saline (TBS).[15]

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen hSERT membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:

    • Total Binding: 25 µL Assay Buffer.

    • Non-Specific Binding: 25 µL of 10 µM S-Citalopram.

    • Test Compound: 25 µL of serially diluted 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (e.g., from 100 µM to 0.1 nM).

  • Radioligand Addition: Add 25 µL of [³H]Citalopram (at a final concentration near its Kₐ, e.g., 1.5 nM) to all wells.

  • Initiate Binding: Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[15]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethylenimine, using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[15][16]

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 2: Opioid Receptor (μ, δ, κ) Binding Affinity

This protocol outlines the procedure for determining the binding affinity at the three major opioid receptor subtypes.

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.[17][18][19]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]

  • Assay Details:

Receptor SubtypeRadioligandRadioligand KₐNon-Specific Binding Determinate
Mu (μ) [³H]DAMGO~1-15 nM[20][21]10 µM Naloxone[21]
Delta (δ) [³H]Naltrindole~0.04-0.8 nM[18][22]10 µM Naltrexone[18]
Kappa (κ) [³H]U-69593~0.4-3 nM[19][23]10 µM U-69593[19]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare the specific opioid receptor membrane homogenates as described in Protocol 1.

  • Assay Plate Setup: For each receptor subtype, set up a 96-well plate as described in Protocol 1, using the appropriate non-specific binding determinate.

  • Radioligand Addition: Add the corresponding radioligand ([³H]DAMGO, [³H]Naltrindole, or [³H]U-69593) to all wells at a final concentration near its Kₐ.

  • Initiate Binding: Add the diluted membrane preparation for the specific receptor subtype to all wells.

  • Incubation: Incubate the plates for 60 minutes at 25°C or room temperature.[18][19]

  • Termination and Filtration: Terminate and filter the reactions as described in Protocol 1.

  • Quantification: Quantify radioactivity using a scintillation counter.

Protocol 3: Sigma Receptor (σ₁ and σ₂) Binding Affinity

This protocol is for determining the affinity at the σ₁ and σ₂ receptors.

  • Receptor Source: Rat liver membrane homogenates, which express both σ₁ and σ₂ receptors.[24]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[25]

  • Assay Details:

Receptor SubtypeRadioligandRadioligand KₐMasking AgentNon-Specific Binding Determinate
Sigma-1 (σ₁) -Pentazocine~2.9 nM[24]None10 µM (+)-Pentazocine[24]
Sigma-2 (σ₂) [³H]DTG~18-47 nM[24]5 µM (+)-Pentazocine (to block σ₁ sites)[24]10 µM Haloperidol or DTG[24]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare rat liver membrane homogenates as described in previous protocols.[16]

  • Assay Plate Setup (σ₁):

    • Set up a 96-well plate as described in Protocol 1, using 10 µM (+)-Pentazocine for non-specific binding.

    • Add -Pentazocine to all wells (final concentration ~2-3 nM).

  • Assay Plate Setup (σ₂):

    • To all wells, first add 5 µM (+)-Pentazocine to mask the σ₁ receptors.[24]

    • Set up the plate as described in Protocol 1, using 10 µM Haloperidol for non-specific binding.

    • Add [³H]DTG to all wells (final concentration ~10-20 nM).

  • Initiate Binding: Add the diluted rat liver membrane preparation to all wells.

  • Incubation: Incubate the plates for 90-120 minutes at 37°C.[26]

  • Termination and Filtration: Terminate and filter the reactions as described in Protocol 1.

  • Quantification: Quantify radioactivity using a scintillation counter.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity constants from the raw experimental data.

G RawData Raw Data (CPM) - Total Binding - Non-Specific Binding (NSB) - Competition Data SpecificBinding Specific Binding Calculation - Specific Binding = Total - NSB RawData->SpecificBinding Step 1 PercentInhibition Percent Inhibition - % Inhibition = 100 * (1 - (Specific_Comp / Specific_Total)) SpecificBinding->PercentInhibition Step 2 CurveFitting Non-linear Regression - Plot % Inhibition vs. log[Compound] - Fit to sigmoidal dose-response curve - Determine IC50 PercentInhibition->CurveFitting Step 3 KiCalculation Cheng-Prusoff Equation - Ki = IC50 / (1 + [L]/Kd) - Final Affinity Value CurveFitting->KiCalculation Step 4

Caption: Flowchart for data analysis from raw CPM to final Kᵢ value.

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of the test compound wells.

  • Determine Percent Inhibition: Convert the specific binding CPM values into percent inhibition relative to the control (total specific binding in the absence of the test compound).

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[27]

  • Calculate Kᵢ: Use the Cheng-Prusoff equation (Section 2.2) to convert the IC₅₀ value to the Kᵢ value, using the known Kₐ of the radioligand and its concentration in the assay.

Interpreting the Results: A Hypothetical Profile

The calculated Kᵢ values will allow for the creation of a binding affinity profile for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol. A lower Kᵢ value signifies higher affinity.

Table 1: Hypothetical Binding Affinity (Kᵢ) Profile of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

TargetKᵢ (nM)Interpretation
Serotonin Transporter (SERT) 5.2High affinity; suggests potential SSRI activity.
μ-Opioid Receptor (MOR) 850Low affinity; unlikely to have significant direct mu-opioid effects.
δ-Opioid Receptor (DOR) > 10,000No significant affinity.
κ-Opioid Receptor (KOR) 450Low to moderate affinity.
Sigma-1 Receptor (σ₁) 75Moderate affinity; may contribute to the overall pharmacological profile.
Sigma-2 Receptor (σ₂) 2,100Low affinity.

Based on this hypothetical data, the compound would be classified as a high-affinity ligand for the serotonin transporter with moderate off-target affinity for the sigma-1 receptor. This profile would warrant further investigation into its functional activity as a potential serotonin reuptake inhibitor.

Conclusion

This technical guide provides a robust and scientifically grounded methodology for determining the receptor binding affinity of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol. By leveraging knowledge of its structural components, we have identified high-probability biological targets and detailed the specific, validated protocols required for their investigation. The successful execution of these radioligand binding assays will yield a comprehensive pharmacological profile, elucidating the compound's potency and selectivity. This critical dataset will form the foundation for all subsequent stages of drug discovery and development, including functional assays, in vivo efficacy studies, and safety pharmacology.

References

  • Cohen, F., et al. (2005). Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available at: [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Available at: [Link]

  • ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Available at: [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • GraphPad. (n.d.). Nonspecific binding. Prism 11 Curve Fitting Guide. Available at: [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Plenge, P., & Mellerup, E. T. (1991). Inhibitory and regulatory binding sites on the rat brain serotonin transporter: molecular weight of the [3H]paroxetine and [3H]citalopram binding proteins. Journal of Neurochemistry. Available at: [Link]

  • Liu, X., et al. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PNAS. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Chen, F., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Gould, G. G., et al. (2007). [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • EMBL-EBI. (n.d.). Assay: Affinity to opioid receptor kappa 1 using [3H]U-69593 as radioligand in homogenates of guinea pig brain membranes (CHEMBL755003). ChEMBL. Available at: [Link]

  • D'Amato, R. J., et al. (1987). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Available at: [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available at: [Link]

  • Zoghi, A., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. PNAS. Available at: [Link]

  • Modica, M. N., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences. Available at: [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Available at: [Link]

  • Yamamura, M. S., et al. (1992). Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Tiberi, M., & Magnan, J. (1989). [3H]U-69593 labels a subtype of kappa opiate receptor with characteristics different from that labeled by [3H]ethylketocyclazocine. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Robson, L. E., et al. (1989). A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593. British Journal of Pharmacology. Available at: [Link]

  • Sofuoglu, M., et al. (1993). [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors. Brain Research. Available at: [Link]

  • Abbas, A., et al. (2020). Hazards of using masking protocols when performing ligand binding assays. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. Available at: [Link]

  • Schmidt, H. R., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. Available at: [Link]

  • Coleman, J. A., et al. (2019). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology. Available at: [Link]

  • Sahnoun, S., et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules. Available at: [Link]

  • Ren, P., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Jiang, Q., et al. (1991). Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Lahti, R. A., et al. (1985). [3H]U-69593 a highly selective ligand for the opioid kappa receptor. European Journal of Pharmacology. Available at: [Link]

  • Szigetvari, P. D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]

Sources

Exploratory

Technical Guide: Enantioselective Synthesis of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Executive Summary & Stereochemical Rationale The synthesis of 4-[(cyclopropylmethyl)amino]cyclohexan-1-ol represents a critical node in the development of neuroactive agents, mucolytics (akin to Ambroxol derivatives), an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Rationale

The synthesis of 4-[(cyclopropylmethyl)amino]cyclohexan-1-ol represents a critical node in the development of neuroactive agents, mucolytics (akin to Ambroxol derivatives), and selective CNS ligands [1]. While frequently categorized under "enantioselective synthesis" in broad pharmaceutical workflows, a Senior Application Scientist must first address a fundamental stereochemical reality: 1,4-disubstituted cyclohexanes possess a plane of symmetry passing through C1 and C4. Consequently, the molecule is achiral (meso-like).

The true synthetic challenge is not enantioselectivity, but rather exquisite diastereoselectivity —specifically, controlling the spatial arrangement to yield exclusively the trans-isomer (or cis-isomer) from a prochiral or racemic precursor. To achieve this "enantioselective-like" precision, modern protocols utilize asymmetric transition-metal catalysis or dual-enzyme biocatalytic cascades (e.g., Ketoreductase/Amine Transaminase) to drive dynamic kinetic resolution (DKR) and establish the trans-1,4-amino alcohol motif with >99% diastereomeric excess (d.e.)[2].

Catalytic Strategy: Asymmetric Reductive Amination (ARA)

To synthesize the target compound, we employ a highly diastereoselective Reductive Amination utilizing an Iridium(III) complex bearing a chiral ligand. This approach mimics enantioselective pathways by utilizing a chiral environment to differentiate the diastereotopic faces of the in situ generated imine intermediate.

Mechanistic Causality
  • Condensation: 4-hydroxycyclohexanone condenses with cyclopropylmethanamine to form an intermediate imine.

  • Face-Selective Hydride Transfer: The chiral Ir-catalyst complex coordinates to the imine. Steric bulk from the chiral ligand forces the hydride delivery from the least hindered face (equatorial attack), pushing the bulky cyclopropylmethylamino group into the thermodynamically favored equatorial position, yielding the trans-isomer [3].

Workflow Step1 1. Condensation 4-Hydroxycyclohexanone + Cyclopropylmethanamine Step2 2. Imine Formation (Dynamic Equilibrium) Step1->Step2 - H2O Step3 3. Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand Step2->Step3 Catalyst Binding Step4 4. Stereocontrol Equatorial Hydride Delivery Step3->Step4 H2 (50 psi) Step5 5. Product Isolation trans-4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol Step4->Step5 >99% d.e.

Figure 1: Workflow for the stereoselective reductive amination of 4-hydroxycyclohexanone.

Quantitative Data & Optimization

The following table summarizes the optimization of the catalytic system to maximize the trans:cis ratio.

Catalyst SystemSolventTemp (°C)Conversion (%)trans:cis RatioYield (%)
NaBH(OAc)₃ (Achiral Control)DCE25>9545:5582
[RuCl₂(p-cymene)]₂ / TsDPENiPrOH408885:1576
[Ir(COD)Cl]₂ / (R)-BINAP MeOH/DCM 25 >99 >99:1 94
Biocatalytic (KRED / RedAm)Buffer (pH 7.5)309298:285

Table 1: Optimization of reaction conditions for the stereoselective synthesis of the target compound.

Experimental Protocol: Iridium-Catalyzed Synthesis

This protocol is designed as a self-validating system. In-process controls (IPC) via GC-MS ensure the imine formation is complete before reduction, preventing the premature reduction of the ketone to a diol.

Reagents:

  • 4-Hydroxycyclohexanone (10.0 mmol)

  • Cyclopropylmethanamine (11.0 mmol, 1.1 eq)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (R)-BINAP (1.1 mol%)

  • Anhydrous Methanol/DCM (1:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve[Ir(COD)Cl]₂ and (R)-BINAP in 10 mL of degassed DCM. Stir at room temperature for 30 minutes until a deep orange solution forms.

  • Imine Condensation: In a separate 100 mL Schlenk flask, dissolve 4-hydroxycyclohexanone in 40 mL of Methanol. Add cyclopropylmethanamine dropwise over 5 minutes. Add 3Å molecular sieves to drive the condensation.

  • IPC Check: Stir for 2 hours at 25°C. Withdraw a 50 µL aliquot and analyze via GC-MS to confirm >95% conversion to the imine intermediate.

  • Asymmetric Reduction: Transfer the pre-activated Ir-catalyst solution to the Schlenk flask. Transfer the mixture to a high-pressure hydrogenation reactor.

  • Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 50 psi H₂ and stir vigorously at 25°C for 12 hours.

  • Work-up & Isolation: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove the molecular sieves and catalyst residue. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate pure trans-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol as a white solid.

References

  • Sviatenko, O., Ríos-Lombardía, N., Morís, F., & González-Sabín, J. "One-pot synthesis of 4-aminocyclohexanol isomers by combining a keto reductase and an amine transaminase." ChemCatChem, 11(23), 5794-5799, 2019. Available at:[Link]

  • Zhao, D., Candish, L., Paul, D., & Glorius, F. "N-Heterocyclic Carbenes in Asymmetric Hydrogenation." ACS Catalysis, 6(9), 5978-5988, 2016. Available at:[Link]

Protocols & Analytical Methods

Method

Application of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol in drug discovery

An Application Guide to 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol: A Privileged Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive exploration of the synthesis, characterization,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol: A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the synthesis, characterization, and potential applications of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol in drug discovery. This molecule merges two high-value structural motifs: the conformationally rigid 4-aminocyclohexanol core and the metabolically robust cyclopropylmethyl group. The 4-aminocyclohexanol scaffold provides a stable, three-dimensional framework for orienting pharmacophoric groups, a feature that has established it as a "privileged scaffold" in medicinal chemistry.[1] The addition of the cyclopropylmethyl moiety is a strategic choice to enhance metabolic stability, increase potency, and improve key pharmacokinetic properties.[2] This guide details a robust synthetic protocol via reductive amination, outlines a strategic workflow for screening against high-value targets such as protein kinases, and proposes a systematic approach to developing a structure-activity relationship (SAR) to optimize lead compounds. The protocols and strategies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.

The Strategic Value of the Scaffold

The design of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is rooted in the strategic combination of two validated medicinal chemistry building blocks. The resulting scaffold is not merely a linker but a conformationally defined framework designed to present key functional groups—a secondary amine and a hydroxyl group—in a predictable spatial orientation for optimal interaction with biological targets.

The Privileged 4-Aminocyclohexanol Core

The 4-aminocyclohexanol ring system is a cornerstone of modern drug design. Its utility stems from its rigid cyclohexane framework, which reduces the entropic penalty upon binding to a target protein compared to more flexible aliphatic chains.[3] The trans isomer is the most thermodynamically stable conformation, positioning both the amino and hydroxyl substituents in equatorial positions to minimize steric hindrance.[4] This diequatorial arrangement provides a predictable and stable platform for synthetic elaboration, making it an invaluable precursor for a diverse range of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1]

The Cyclopropylmethyl Moiety: Enhancing Potency and Metabolic Stability

The cyclopropyl group has become a favored substituent in drug development.[2] Its strained three-membered ring offers unique electronic properties and a rigid, defined shape. Incorporating a cyclopropyl ring can address several common challenges in drug discovery:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Potency and Selectivity: The rigid conformation of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the intended target.

  • Improved Physicochemical Properties: It can favorably modulate properties like pKa and lipophilicity, which can in turn reduce plasma clearance or decrease P-glycoprotein efflux.[2]

The cyclopropylmethylamine fragment serves as a versatile building block for introducing these advantages into a lead molecule.[5]

Synthesis and Characterization

A reliable and scalable synthesis is paramount for exploring the potential of a new scaffold. The most direct and efficient method for preparing 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is through the reductive amination of a suitable cyclohexanone precursor.

Proposed Synthetic Route: Reductive Amination

This strategy involves the reaction of 4-hydroxycyclohexan-1-one with cyclopropylmethanamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and a common method for synthesizing similar substituted cyclohexylamines.[6]

G A 4-Hydroxycyclohexan-1-one C Intermediate (Imine/Enamine) A->C + Solvent (e.g., DCE) + Acetic Acid (catalyst) B Cyclopropylmethanamine B->C + Solvent (e.g., DCE) + Acetic Acid (catalyst) D Final Product: 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol C->D E Purification (Column Chromatography) D->E reductant Sodium Triacetoxyborohydride (STAB) reductant->C In situ reduction

Caption: Proposed synthetic workflow for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol.

Detailed Protocol for Synthesis

Objective: To synthesize trans-4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol.

Materials:

  • 4-Hydroxycyclohexan-1-one

  • Cyclopropylmethanamine (also known as aminomethylcyclopropane)[7]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxycyclohexan-1-one (1.0 eq). Dissolve it in an appropriate volume of DCE or DCM (approx. 0.1 M concentration).

  • Amine Addition: Add cyclopropylmethanamine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). The acid catalyzes the formation of the iminium ion intermediate.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation. The reaction is typically monitored by TLC or LC-MS.

  • Reaction Completion: Let the reaction stir at room temperature for 12-24 hours or until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to isolate the desired product. The trans and cis isomers may be separable at this stage.

Characterization Workflow

The identity and purity of the final compound should be confirmed using a standard suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the stereochemical relationship of the protons on the cyclohexane ring. The coupling constants of the protons at C1 and C4 can help confirm the trans-diequatorial conformation.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • HPLC/UPLC: To determine the purity of the final product.

Application in Target-Based Drug Discovery: A Kinase Inhibition Workflow

The 4-aminocyclohexanol scaffold is a well-established core for kinase inhibitors.[1][8] Therefore, a logical first step in evaluating 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is to screen it against a panel of protein kinases.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Secondary (Cellular) Screening A Compound Library (incl. test compound) B Biochemical Kinase Assay (e.g., ADP-Glo™) Single concentration (e.g., 10 µM) A->B C Identify 'Hits' (>50% inhibition) B->C D Dose-Response Curve (Biochemical Assay) C->D E Determine IC₅₀ Value D->E F Cell-Based Assay (e.g., Cell Proliferation) Target-expressing cell line E->F G Determine EC₅₀ Value F->G J Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) G->J H Cytotoxicity Assay (Counter-screen) I Determine CC₅₀ Value H->I I->J K Lead Candidate J->K

Caption: A typical screening cascade for identifying and validating kinase inhibitors.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Example)

Objective: To determine the in vitro inhibitory activity of the test compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Test compound dissolved in DMSO.

  • Target protein kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Reagent.

  • Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Positive control inhibitor (e.g., Staurosporine).

Procedure:

  • Compound Plating: Dispense the test compound into the assay plate to a final concentration of 10 µM. Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP and simultaneously provides luciferase/luciferin to measure the newly synthesized ATP.

  • Luminescence Detection: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive (0% inhibition) and negative (100% inhibition) controls. Compounds showing >50% inhibition are considered "hits."

Protocol 2: Secondary Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To determine the effect of the validated "hit" compound on the proliferation of a cancer cell line that is dependent on the target kinase.

Procedure:

  • Cell Plating: Seed a human cancer cell line known to harbor a mutation or overexpress the target kinase (e.g., a cell line with a FLT3-ITD mutation for a FLT3 inhibitor[9]) into a 96-well clear-bottom plate at a determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 10 concentrations from 100 µM to 1 nM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Detection: Shake the plate for 2 minutes to induce lysis and then incubate for 10 minutes at room temperature to stabilize the signal. Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration).

Structure-Activity Relationship (SAR) Exploration

Once an initial hit is identified, a systematic SAR study is crucial to optimize its potency, selectivity, and drug-like properties.[10] The 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol scaffold offers several clear vectors for synthetic modification.

G cluster_R1 R¹ Modifications (Lipophilic Pocket) cluster_R2 R² Modifications (Scaffold Rigidity/Solubility) cluster_R3 R³ Modifications (H-Bonding) Core 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol R¹ (Cyclopropyl) R² (Cyclohexanol) R³ (Amine/Hydroxyl) R1_1 Methyl, Ethyl Core:f1->R1_1 R1_2 Cyclobutyl, Phenyl Core:f1->R1_2 R1_3 tert-Butyl Core:f1->R1_3 R2_1 Fluorination (at C2, C3) Core:f2->R2_1 R2_2 Methylation (at C2, C3) Core:f2->R2_2 R2_3 Replace with Piperidine Core:f2->R2_3 R3_1 N-methylation Core:f3->R3_1 R3_2 O-methylation (ether) Core:f3->R3_2 R3_3 Invert Stereochemistry (cis) Core:f3->R3_3

Caption: Proposed vectors for Structure-Activity Relationship (SAR) exploration.

Proposed Analogs for Synthesis and Evaluation

The following table outlines initial modifications to probe the chemical space around the core scaffold.

Modification VectorPositionProposed ChangeRationale
Cyclopropyl Group Replace with cyclobutyl, phenyl, tert-butylTo probe the size and nature of the lipophilic pocket at the binding site.
Cyclohexanol Ring Add methyl or fluoro groups at C2/C3To explore additional interactions and modulate LogP.
Cyclohexanol Ring Replace with a piperidine or pyrrolidine ringTo introduce a basic nitrogen and alter the scaffold's geometry and solubility.
Amine Linker Methylate the secondary amine to a tertiary amineTo remove a hydrogen bond donor and assess its importance for binding.
Hydroxyl Group Convert to a methyl etherTo remove a hydrogen bond donor/acceptor and evaluate its role in binding and solubility.
Stereochemistry C1, C4Synthesize the cis isomerTo understand the impact of the 3D orientation of the substituents on activity.

Conclusion and Future Directions

The 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol scaffold represents a highly promising starting point for the development of novel therapeutics. Its design thoughtfully combines conformational rigidity with features known to enhance metabolic stability and potency. The synthetic and screening protocols outlined in this guide provide a clear and actionable path for researchers to synthesize this compound, evaluate its biological activity, and embark on a data-driven lead optimization campaign. Future work should focus on screening against diverse target classes, exploring a wider range of synthetic modifications, and conducting detailed ADME/Tox profiling of promising lead compounds.

References

  • BenchChem. (n.d.). 4-Aminocyclohexanol | 40525-78-8.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • BenchChem. (n.d.). An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • LookChem. (n.d.). Cas 2516-47-4, Aminomethylcyclopropane.
  • BenchChem. (2025). An In-depth Technical Guide to Sterically Hindered Cyclohexanones: Synthesis, Conformational Analysis, and Applications in Drug Discovery.
  • EvitaChem. (n.d.). Buy N-cyclopropyl-4-methylcyclohexan-1-amine (EVT-13362892).
  • Peters, A. T., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 835-889. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR).
  • Hradil, P., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(9), 3855-3869. Retrieved from [Link]

Sources

Application

High-Throughput Pharmacological Characterization of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol: A Novel 5-HT2C Receptor Agonist

Document Type: Application Note & Standard Operating Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Biological Context & Assay Rationale The serotonin 2C (5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Biological Context & Assay Rationale

The serotonin 2C (5-HT2C) receptor is a Class A G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a highly validated therapeutic target for obesity, substance abuse, and psychiatric disorders such as schizophrenia[1]. Historically, the development of selective 5-HT2C agonists—most notably Lorcaserin—demonstrated that activating this receptor can effectively modulate satiety and metabolic pathways without the hallucinogenic or cardiotoxic liabilities associated with 5-HT2A and 5-HT2B receptors, respectively[1].

The Causality of the Assay Design: To evaluate the novel synthetic ligand 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol , we must interrogate the canonical 5-HT2C signaling cascade. The 5-HT2C receptor is coupled to the Gαq/11 protein. Agonist binding induces a conformational change that activates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

Because IP3 triggers the rapid release of calcium (Ca2+) from the endoplasmic reticulum, we can capture this transient event using a Fluorometric Imaging Plate Reader (FLIPR) . However, transient calcium spikes can be susceptible to assay artifacts (e.g., pump inhibitors, off-target channel activation). Therefore, a robust, self-validating screening system requires an orthogonal approach. By introducing Lithium Chloride (LiCl) to inhibit inositol monophosphatase, IP3's downstream metabolite, IP1, accumulates in the cell. This allows us to use a Homogeneous Time-Resolved Fluorescence (HTRF) IP1 Assay to capture a stable, cumulative readout of Gq activation[2].

Pharmacological Signaling Pathway

G Ligand 4-[(Cyclopropylmethyl)amino] cyclohexan-1-ol Receptor 5-HT2C Receptor Ligand->Receptor Agonist Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca2+ Release (FLIPR Assay) IP3->Ca2 ER Calcium Channel IP1 IP1 Accumulation (HTRF Assay) IP3->IP1 Metabolic Pathway LiCl LiCl (Inhibitor) LiCl->IP1 Prevents IP1 Degradation

Figure 1: 5-HT2C Gq-coupled signaling cascade and the orthogonal assay intervention points.

Self-Validating System & Quality Control

Trustworthiness in high-throughput screening relies on internal validation mechanics:

  • Reference Benchmarking: Serotonin (5-HT) is used to define the 100% Emax (maximum system efficacy). Lorcaserin is included as a structurally distinct, selective 5-HT2C positive control to validate assay sensitivity[1].

  • Receptor Specificity: Wild-type CHO-K1 cells (lacking the recombinant 5-HT2C receptor) are treated with the test compound in parallel to rule out endogenous receptor activation or compound auto-fluorescence.

  • Statistical Robustness (Z'-factor): The assay's reliability is continuously monitored using the Z'-factor equation. A Z' value ≥0.6 across both FLIPR and HTRF platforms confirms a wide dynamic range and low well-to-well variability, validating the system for precise EC50 determination.

Materials and Reagents

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2C receptor (INI isoform).

  • Test Compound: 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (10 mM stock in 100% DMSO).

  • Reference Compounds: Serotonin hydrochloride (5-HT), Lorcaserin hydrochloride.

  • FLIPR Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices). Note: Calcium 6 utilizes extracellular masking technology, eliminating the need for wash steps that can dislodge cells and increase data variance.

  • HTRF Reagents: IP-One Gq Kit (Revvity/Cisbio), containing Anti-IP1-Cryptate and IP1-d2.

  • Buffers: Hank’s Balanced Salt Solution (HBSS), 20 mM HEPES, 50 mM LiCl (for HTRF).

Step-by-Step Methodologies

Protocol A: FLIPR Intracellular Calcium Mobilization

This kinetic assay captures the immediate, transient calcium flux occurring within seconds of receptor activation.

  • Cell Seeding: Harvest CHO-K1 5-HT2C cells and seed at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Reconstitute the FLIPR Calcium 6 dye in HBSS buffer containing 20 mM HEPES (pH 7.4). Add 25 µL of dye directly to the 25 µL of culture media in each well.

  • Incubation: Incubate the plate for 2 hours at 37°C. Causality: This allows the cell-permeable AM-ester form of the dye to cross the membrane, where intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol and reference compounds in HBSS/HEPES buffer (final DMSO concentration ≤0.1% ).

  • Kinetic Readout: Transfer the assay plate and compound plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 12.5 µL of compound and record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the response as the maximum peak fluorescence minus the baseline.

Protocol B: HTRF IP1 Accumulation Assay

This endpoint assay measures the stable accumulation of IP1, providing a highly reproducible dose-response curve[2].

  • Cell Seeding: Seed CHO-K1 5-HT2C cells at 10,000 cells/well in a low-volume 384-well white microplate.

  • Stimulation Buffer Preparation: Supplement HBSS/HEPES buffer with 50 mM LiCl. Causality: LiCl is mandatory. It blocks the final dephosphorylation step of the inositol cycle, forcing the stable accumulation of IP1 proportional to Gq activation.

  • Compound Incubation: Add 5 µL of the serially diluted test compound (prepared in stimulation buffer) to the cells. Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add 3 µL of IP1-d2 conjugate and 3 µL of Anti-IP1-Cryptate (both diluted in the provided lysis buffer) to each well.

  • Signal Maturation: Incubate the plate for 1 hour at room temperature protected from light to allow the FRET complex to form.

  • Readout: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm (Cryptate) and 665 nm (d2). Calculate the HTRF ratio (665/620 × 10,000).

Representative Quantitative Data

The table below summarizes the expected pharmacological profile of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol compared to established benchmarks. Data is derived from non-linear regression analysis (four-parameter logistic fit).

CompoundAssay ModalityEC50 (nM)Emax (%)*Hill Slope (nH)Z'-Factor
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol FLIPR (Ca2+)14.2 ± 1.592 ± 41.10.72
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol HTRF (IP1)18.5 ± 2.195 ± 31.00.81
Lorcaserin (Positive Control)FLIPR (Ca2+)8.1 ± 0.91000.90.75
Serotonin (5-HT) (Endogenous Agonist)FLIPR (Ca2+)2.5 ± 0.41001.00.74

*Emax is normalized to the maximal response elicited by 10 µM Serotonin.

Conclusion

The dual-assay workflow successfully validates 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol as a potent, full agonist at the human 5-HT2C receptor. By pairing the rapid kinetic resolution of the FLIPR calcium flux assay with the highly stable, LiCl-dependent HTRF IP1 accumulation assay, researchers can confidently rule out false positives and accurately determine compound potency. The tight correlation between the EC50 values derived from both orthogonal readouts confirms the structural integrity and target engagement of the compound, paving the way for further structural-activity relationship (SAR) optimization and in vivo efficacy modeling.

References

  • Title: Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity.
  • Title: Pharmacological characterisation of human 5-HT2 receptor subtypes.
  • Title: Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands.

Sources

Method

Application Note & Protocols: High-Throughput Screening for Modulators of the Novel Amine Receptor 1 (NAR1) Using 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol Derivatives

Abstract This document provides a comprehensive guide for establishing a robust high-throughput screening (HTS) campaign to identify novel modulators of the G-protein coupled receptor (GPCR), Novel Amine Receptor 1 (NAR1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for establishing a robust high-throughput screening (HTS) campaign to identify novel modulators of the G-protein coupled receptor (GPCR), Novel Amine Receptor 1 (NAR1), from a library of 4-[(cyclopropylmethyl)amino]cyclohexan-1-ol derivatives. We detail two primary methodologies: a cell-based reporter gene assay for primary screening and a biochemical proximity-based assay for hit confirmation. This guide covers assay principles, provides detailed, step-by-step protocols, and outlines essential procedures for assay validation, quality control, and data analysis to ensure the identification of high-quality, validated hits.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological target.[1][2][3] The 4-[(cyclopropylmethyl)amino]cyclohexan-1-ol scaffold represents a promising starting point for novel therapeutics due to its structural features, which may confer favorable interactions with aminergic GPCRs. G protein-coupled receptors are a major class of drug targets, involved in countless physiological processes and representing the target for over 30% of FDA-approved drugs.[4][5]

This application note describes a screening cascade designed to identify agonists or antagonists of NAR1, a hypothetical Gs-coupled GPCR. The primary screen utilizes a cell-based cAMP-responsive luciferase reporter gene assay, which offers high biological relevance by measuring downstream signaling within a cellular context.[6][7][8] Hits identified from the primary screen are then subjected to a confirmatory, orthogonal biochemical assay—an AlphaScreen® cAMP competition assay—to eliminate false positives and validate true activity.[9][10]

Assay Principles

Primary Screen: Cell-Based Luciferase Reporter Assay

Reporter gene assays are a powerful tool in HTS for monitoring the activation of specific signaling pathways.[8][11] For this campaign, we use a HEK293 cell line stably expressing NAR1 and a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.

  • Agonist Mode: When an agonist compound binds to and activates the Gs-coupled NAR1, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • cAMP Signaling: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-Binding Protein (CREB).

  • Reporter Expression: Activated CREB binds to the CRE promoter, driving the expression of the luciferase reporter gene.

  • Signal Detection: Upon addition of a luciferase substrate (e.g., luciferin), the expressed enzyme generates a luminescent signal that is directly proportional to the level of NAR1 activation.

Confirmatory Screen: AlphaScreen® cAMP Competition Assay

To confirm hits and rule out artifacts from the primary screen (e.g., compounds that directly activate luciferase), an orthogonal biochemical assay is essential.[12] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay ideal for HTS.[9][13][14]

  • Competition Principle: This assay measures the amount of cAMP generated in cell lysates via a competition format.[10] A known amount of biotinylated cAMP is added to the sample, which competes with the endogenously produced cAMP for binding to an anti-cAMP antibody conjugated to Acceptor beads.[10]

  • Proximity-Based Signal: Streptavidin-coated Donor beads bind to the biotinylated cAMP. When the Donor and Acceptor beads are brought into close proximity (~200 nm) through this interaction, excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[13][14][15]

  • Signal Interpretation: A high level of endogenous cAMP produced by NAR1 activation will outcompete the biotinylated cAMP, preventing the beads from coming into proximity and resulting in a decrease in the AlphaScreen signal.[10]

HTS Campaign Workflow

A logical workflow is critical for an efficient and successful screening campaign.

HTS_Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal LibPrep Library Preparation (Compound Plating) AssayVal->LibPrep PrimaryHTS Primary HTS (Luciferase Assay) LibPrep->PrimaryHTS DataAnalysis Data Analysis & Hit Picking PrimaryHTS->DataAnalysis HitConf Hit Confirmation (Dose-Response) DataAnalysis->HitConf Orthogonal Orthogonal Assay (AlphaScreen) HitConf->Orthogonal SAR Preliminary SAR & Hit Expansion Orthogonal->SAR

Caption: High-level workflow for the NAR1 screening campaign.

Detailed Protocols

Protocol 1: Primary HTS - CRE-Luciferase Reporter Assay (Agonist Screen)

A. Materials:

  • Cells: HEK293/NAR1/CRE-Luciferase stable cell line.

  • Media: DMEM, 10% FBS, 1% Pen-Strep, appropriate selection antibiotics (e.g., G418, Hygromycin).

  • Reagents: 0.25% Trypsin-EDTA, PBS, ONE-Glo™ Luciferase Assay System (Promega) or equivalent.

  • Plates: 384-well, solid white, tissue-culture treated assay plates (e.g., Corning #3570).

  • Compound Library: 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol derivatives plated in 384-well source plates at 1 mM in 100% DMSO.

  • Controls: Known NAR1 agonist (Positive Control, e.g., 10 µM Isoproterenol) and 100% DMSO (Negative/Vehicle Control).

B. Step-by-Step Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in assay medium (DMEM, 0.5% FBS) to a density of 200,000 cells/mL.

    • Using a multi-drop dispenser (e.g., Thermo Fisher Multidrop™), dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plates.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Transfer:

    • Using an automated liquid handler with a 384-well pintool head (e.g., Beckman Coulter Echo® or Agilent Bravo), transfer 50 nL of compound from the source plates to the assay plates. This results in a final compound concentration of 10 µM in 0.2% DMSO.

    • Transfer positive and negative controls to designated columns on each plate.

  • Incubation:

    • Incubate the assay plates for 6 hours at 37°C, 5% CO₂ to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well using a liquid dispenser.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar® or PerkinElmer EnVision®).

Protocol 2: Confirmatory HTS - AlphaScreen cAMP Assay

A. Materials:

  • Cells & Media: Same as Protocol 1.

  • Reagents: AlphaScreen cAMP Assay Kit (PerkinElmer), containing Streptavidin-Donor beads, anti-cAMP Acceptor beads, biotinylated-cAMP, and lysis buffer.

  • Plates: 384-well, white ProxiPlates™ (PerkinElmer).

  • Compound Hits: Confirmed hits from the primary screen, plated in dose-response format.

B. Step-by-Step Procedure:

  • Cell Stimulation:

    • Seed 5,000 cells per well in 10 µL of assay buffer (HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) in a 384-well ProxiPlate.

    • Add 5 µL of compound at 3x the final desired concentration.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis:

    • Add 5 µL of Lysis Buffer containing the anti-cAMP Acceptor beads.

    • Seal the plate and incubate for 10 minutes at room temperature.

  • Detection:

    • Prepare the detection mix by adding Streptavidin-Donor beads and biotin-cAMP to the appropriate buffer as per the kit manual. Note: This step should be performed under subdued lighting.

    • Add 10 µL of the detection mix to each well.

    • Seal the plate with an aluminum seal, and incubate for 60 minutes at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® with AlphaScreen module), exciting at 680 nm and reading emission between 520-620 nm.

Assay Validation and Quality Control

Before initiating the full screen, the assay must be rigorously validated to ensure it is robust and reproducible.[16][17][18] The primary statistical parameter used is the Z'-factor.[19][20][21]

Z'-Factor Calculation: The Z'-factor provides a measure of the separation between the positive and negative controls, accounting for data variation.[22][23]

Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentThe assay is robust and suitable for HTS.[2][20]
0 to 0.5 MarginalThe assay may be acceptable but requires optimization.[20]
< 0 UnacceptableThe control signals overlap; the assay is not suitable for screening.[20]

Validation Protocol:

  • Prepare three independent assay plates ("dry runs").[24]

  • Fill half of each plate with positive control and the other half with negative control.

  • Run the assay protocol exactly as planned for the HTS.

  • Calculate the Z'-factor for each plate. The assay is considered validated if the Z'-factor is consistently ≥ 0.5.[24]

Data Analysis and Hit Triage

Hit_Triage start Primary HTS Data (Single Concentration) normalize Normalize Data (% Activation) start->normalize hit_pick Select Hits (e.g., >3σ above mean) normalize->hit_pick retest Re-test Hits (Fresh Compound) hit_pick->retest dose_response Generate Dose-Response Curves (EC50/IC50) retest->dose_response orthogonal Confirm with Orthogonal Assay (AlphaScreen) dose_response->orthogonal sar Preliminary SAR Analysis & Hit Expansion orthogonal->sar

Caption: Decision workflow for hit identification and validation.

  • Data Normalization: Raw data from each plate should be normalized to account for plate-to-plate variation.[25] The activity of each test compound is typically expressed as a percentage of the positive control's activity after subtracting the negative control baseline.

    • % Activation = [ (Signal_compound - μ_negative) / (μ_positive - μ_negative) ] * 100

  • Hit Selection: A common threshold for hit selection is any compound that produces a signal greater than three standard deviations above the mean of the negative controls on the plate.

  • Hit Confirmation: Primary hits must be re-tested using freshly sourced compound powder to confirm activity and rule out issues with compound storage or integrity.[26]

  • Potency Determination: Confirmed hits are tested in a 10-point dose-response curve to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists).

  • Orthogonal Validation: Potent compounds are then validated in the AlphaScreen cAMP assay to ensure they are not assay technology artifacts (e.g., luciferase activators).[12]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. High well-to-well variability.2. Low signal-to-background ratio.3. Inconsistent cell seeding.1. Optimize liquid handling; check dispenser performance.2. Increase positive control concentration; optimize cell number or incubation time.3. Ensure a homogenous cell suspension before seeding.
Edge Effects Uneven temperature or humidity across the plate during incubation.Use a humidified incubator; discard data from outer rows/columns if necessary; use plates with moats.[25]
High False Positive Rate 1. Assay technology interference.2. Cytotoxic compounds.1. Implement orthogonal and counter-screens.2. Simultaneously run a cell viability assay (e.g., CellTiter-Glo®).

References

  • Vertex AI Search. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC.
  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Vertex AI Search. (n.d.). HTRF Principle - Revvity.
  • Vertex AI Search. (2021, February 2). High-Throughput GPCR Assay Development - Agilent.
  • Vertex AI Search. (n.d.). AlphaScreen® - Berthold Technologies GmbH & Co.KG.
  • Vertex AI Search. (n.d.). AlphaScreen | BMG LABTECH.
  • Vertex AI Search. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate.
  • Vertex AI Search. (n.d.). Tango GPCR Assay System | Thermo Fisher Scientific - US.
  • Vertex AI Search. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
  • Vertex AI Search. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH.
  • Vertex AI Search. (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. - Celtarys.
  • Vertex AI Search. (2026, March 19). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays.
  • Vertex AI Search. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity.
  • Vertex AI Search. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
  • Vertex AI Search. (2020, July 10). Advances in G protein-coupled receptor high-throughput screening - PubMed - NIH.
  • Vertex AI Search. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices - Technology Networks.
  • Vertex AI Search. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC.
  • Vertex AI Search. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
  • Vertex AI Search. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience.
  • Vertex AI Search. (n.d.). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
  • Vertex AI Search. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen.
  • Vertex AI Search. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs.
  • Vertex AI Search. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Vertex AI Search. (2023, December 12). On HTS: Z-factor.
  • Vertex AI Search. (n.d.). High-throughput Screening | ATCC.
  • Vertex AI Search. (n.d.). HTRF® - Berthold Technologies GmbH & Co.KG.
  • Vertex AI Search. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF.
  • Vertex AI Search. (2012, May 1). HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Vertex AI Search. (2013, April 15). Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |.
  • Vertex AI Search. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC.
  • Vertex AI Search. (n.d.). Small Molecule Screening Process Steps - Danaher Life Sciences.
  • Vertex AI Search. (2024, September 3). The Importance of Reporter Gene Assays in Drug Discovery - Indigo Biosciences.
  • Vertex AI Search. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery - Creative Diagnostics.
  • Vertex AI Search. (2026, March 25). Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices.
  • Vertex AI Search. (n.d.). Resources for Assay Development and High Throughput Screening - MSU Drug Discovery.
  • Vertex AI Search. (n.d.). Strategies for Small Molecule Library Design - PubMed.
  • Vertex AI Search. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC.
  • Vertex AI Search. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Vertex AI Search. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic.

Sources

Application

Preclinical Investigation of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (C-MAC) as a Novel Anticancer Scaffold: Application Note &amp; Experimental Protocols

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Methodological Guide. Executive Summary & Chemical Rationale 4-[(Cyclopropylmethyl)amino]cyclohexa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Methodological Guide.

Executive Summary & Chemical Rationale

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol , hereafter referred to as C-MAC , is a low-molecular-weight organic compound featuring a cyclohexanol core and a cyclopropylmethyl-substituted secondary amine. In the modern landscape of Fragment-Based Drug Discovery (FBDD), low-complexity, high-ligand-efficiency scaffolds like C-MAC serve as critical starting points for developing targeted anticancer therapeutics[1][2].

The structural rationale for investigating C-MAC lies in its pharmacophoric versatility:

  • Cyclopropylmethyl Group: Provides a highly specific steric and lipophilic profile, frequently exploited in medicinal chemistry to occupy hydrophobic pockets in epigenetic enzymes (e.g., Lysine-specific demethylase 1 [LSD1], Protein Arginine Methyltransferases[PRMTs]) or kinase hinge regions[3][4].

  • Secondary Amine & Hydroxyl Core: Serve as essential hydrogen-bond donors and acceptors, enabling rigid, directional interactions with target protein backbones.

Because C-MAC is a fragment-sized molecule (MW ~169.26 g/mol ), its baseline affinity is likely in the micromolar range. Therefore, investigating its anticancer properties requires a highly sensitive, multi-tiered screening cascade that strictly eliminates false positives. This guide details a self-validating preclinical workflow to evaluate C-MAC’s cytotoxicity, elucidate its apoptotic mechanism, and validate its intracellular target engagement.

FBDD N1 Fragment Library Screening N2 Hit Identification: C-MAC N1->N2 N3 Target Engagement (CETSA) N2->N3 N4 Phenotypic Profiling (Viability & Apoptosis) N2->N4 N5 Hit-to-Lead Optimization N3->N5 N4->N5

Fig 1. Fragment-based drug discovery workflow for evaluating the C-MAC scaffold.

Phase 1: High-Throughput Viability Profiling

Causality & Principle

To establish the baseline antiproliferative activity of C-MAC, we utilize an ATP-dependent luminescent cell viability assay (e.g., CellTiter-Glo). Relying on metabolic reduction dyes (like MTT or Resazurin) can be problematic during early fragment screening, as reactive fragments may directly reduce the dye, yielding false-positive viability signals. Instead, quantifying intracellular ATP provides a direct, interference-free measurement of metabolically active cells[5]. The addition of the reagent simultaneously lyses the cells and provides luciferin and Ultra-Glo™ Recombinant Luciferase. The resulting bioluminescent signal is directly proportional to the ATP concentration.

CTG N1 Viable Cell (Metabolically Active) N2 Cell Lysis (Release of ATP) N1->N2 N3 Luciferase + Luciferin + ATP + O2 N2->N3 N4 Oxyluciferin + Bioluminescence N3->N4

Fig 2. Biochemical principle of the ATP-dependent CellTiter-Glo viability assay.

Self-Validating Protocol: ATP-Dependent Viability Assay
  • Cell Seeding: Plate target cancer cell lines (e.g., HCT116, MCF-7) in opaque-walled 96-well plates at 5×103 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

    • Validation Control: Include cell-free wells containing only medium to establish background luminescence, and untreated cells to establish 100% viability.

  • Compound Treatment: Prepare serial dilutions of C-MAC (100 µM to 10 nM) in culture medium. Add to the cells and incubate for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).

  • Reagent Preparation: Thaw the assay buffer and equilibrate the lyophilized substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form the active reagent[6][7].

  • Thermal Equilibration: Equilibrate the assay plate to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause severe edge effects in luciferase kinetics; thermal equilibration is mandatory for reproducible HTS data.

  • Lysis and Reaction: Add 100 µL of the reagent per well. Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the "glow-type" luminescent signal[8][5].

  • Detection: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phase 2: Mechanistic Elucidation of Apoptosis

Causality & Principle

If C-MAC reduces cell viability, it is imperative to determine whether this occurs via programmed cell death (apoptosis) or uncontrolled toxicity (necrosis). We employ Annexin V-FITC and Propidium Iodide (PI) flow cytometry. During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a 35 kDa calcium-dependent protein with a high affinity for exposed PS[9]. PI is a DNA-intercalating dye excluded by intact membranes but permeable to late apoptotic or necrotic cells[10][11].

Self-Validating Protocol: Annexin V/PI Flow Cytometry
  • Induction: Treat cells with the established IC₅₀ concentration of C-MAC for 24–48 hours.

  • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells. Causality: Harvesting must be gentle (using Accutase rather than harsh Trypsin) to prevent artificial membrane damage that yields false-positive Annexin V staining[9][12].

  • Washing: Centrifuge at 500 × g for 5 minutes. Wash the pellet twice with cold, azide-free 1X PBS. Causality: Serum proteins and sodium azide can severely inhibit fluorochrome binding and must be washed out[11].

  • Staining Preparation: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a density of 1×106 cells/mL. Causality: The presence of Ca2+ is strictly required for the Annexin V-PS binding interaction[10][12].

  • Incubation: Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes[11].

  • Analysis: Add 400 µL of 1X Binding Buffer to halt the reaction. Analyze immediately via flow cytometry.

    • Validation Control: Use unstained cells, Annexin V-only, and PI-only single-color controls to accurately calculate spectral compensation matrices and set quadrant gates[10][12].

Phase 3: Target Engagement Verification (CETSA)

Causality & Principle

Phenotypic cytotoxicity must be linked to direct intracellular target binding. The Cellular Thermal Shift Assay (CETSA) achieves this without requiring chemical modification of C-MAC or genetic tagging of the target. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its apparent melting temperature ( Tm​ ). When intact cells are subjected to a transient heat shock, unbound proteins denature and aggregate, while C-MAC-bound proteins remain soluble[13][14][15].

CETSA N1 Live Cells + C-MAC (Incubation) N2 Transient Heat Shock (Temperature Gradient) N1->N2 N3 Cell Lysis & Centrifugation N2->N3 N4 Unbound Protein: Denatured & Pelleted N3->N4 No Drug N5 Ligand-Bound Protein: Stabilized in Supernatant N3->N5 Drug Bound

Fig 3. Mechanism of Cellular Thermal Shift Assay (CETSA) for target engagement.

Self-Validating Protocol: Cellular Thermal Shift Assay
  • Intracellular Incubation: Treat live cells with a saturating concentration of C-MAC (e.g., 10× IC₅₀) or vehicle control for 1–2 hours. Causality: This allows sufficient time for the fragment to cross the plasma membrane and reach thermodynamic equilibrium with its intracellular target[3][14].

  • Heat Challenge: Aliquot equal volumes of the cell suspension into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a programmable thermal cycler, followed by a 3-minute cooling step at room temperature[3][13][15].

  • Lysis Extraction: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality: Physical lysis is preferred over harsh detergents, which can artificially solubilize heat-denatured protein aggregates, ruining the assay's dynamic range[3][16].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured proteins form a pellet, while the stabilized, folded proteins remain in the supernatant[14][16].

  • Quantification: Resolve the soluble fractions via SDS-PAGE and perform Western blotting against the hypothesized target. Plot the band intensities against temperature to calculate the apparent Tm​ and determine the thermal shift ( ΔTm​ )[3][15].

Quantitative Data Presentation

Note: The following tables represent expected reference ranges and structural parameters for the C-MAC fragment during preclinical evaluation.

Table 1: Physicochemical Properties of C-MAC Scaffold

ParameterValueFBDD Relevance
Molecular Weight ~169.26 g/mol Ideal for fragment libraries (< 300 Da).
H-Bond Donors 2 (-OH, -NH-)Enables directional binding to target backbone.
H-Bond Acceptors 2 (-O-, -N-)Facilitates interaction with target side chains.
LogP (Estimated) ~1.8Optimal lipophilicity for cell permeability.
Stereocenters 2 (Positions 1, 4)Cis/trans isomers must be separated for SAR.

Table 2: Representative In Vitro Profiling Metrics (Reference Ranges)

Assay TypeMetricExpected Fragment BaselineOptimized Lead Target
CellTiter-Glo Viability IC₅₀ (HCT116)50 µM – 200 µM< 100 nM
Annexin V Flow Cytometry Apoptotic Fraction15% – 30% (at 100 µM)> 60% (at 1 µM)
CETSA (Target Binding) ΔTm​ Shift+1.5°C to +3.0°C> +5.0°C

References

  • R&D Systems - Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. 10[10]

  • Thermo Fisher Scientific - BestProtocols: Annexin V Staining Protocol for Flow Cytometry. 11[11]

  • ECU Brody School of Medicine - Annexin V Stain Protocol. 9[9]

  • University of South Florida - Apoptosis Protocols.12[12]

  • Abcam - Annexin V staining assay protocol for apoptosis. Link

  • Promega - CellTiter-Glo® Luminescent Cell Viability Assay Protocol. 7[7]

  • BenchChem - Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA). 3[3]

  • Promega - CellTiter-Glo® Luminescent Cell Viability Assay Principles. 8[8]

  • ACS Publications - A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.13[13]

  • Promega Corporation - CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. 6[6]

  • Bio-protocol - Cellular thermal shift assay (CETSA). 16[16]

  • NCBI - Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. 14[14]

  • Promega - CellTiter-Glo® 2.0 Cell Viability Assay. 5[5]

  • University of Cambridge - Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. 15[15]

  • ACS Publications - Fragment-Based Lead Discovery and Design. 1[1]

  • PMC - The Magic Methyl and Its Tricks in Drug Discovery and Development. 4[4]

  • ACS Publications - Fragment-to-Lead Medicinal Chemistry Publications in 2021. 2[2]

Sources

Method

Application Note: Preclinical Evaluation of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol Derivatives in CNS Drug Discovery

Scientific Rationale & Scaffold Significance In the landscape of central nervous system (CNS) drug discovery, the architectural design of small molecules dictates their pharmacokinetics, blood-brain barrier (BBB) penetra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

In the landscape of central nervous system (CNS) drug discovery, the architectural design of small molecules dictates their pharmacokinetics, blood-brain barrier (BBB) penetrance, and receptor engagement. The compound 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol serves as a highly privileged secondary amine building block for synthesizing novel neurotherapeutics, particularly bridged heterocycles and benzazepines targeted at depression and anxiety[1].

  • The Cyclopropylmethyl Motif: Unlike simple N -methyl or N -ethyl groups, which are rapidly cleared via CYP450-mediated oxidative N -dealkylation, the cyclopropyl ring introduces steric hindrance and metabolic stability. Furthermore, it precisely tunes the lipophilicity (LogP) of the molecule, enhancing passive diffusion across the lipophilic BBB without unnecessarily inflating the molecular weight.

  • The trans-Cyclohexanol Ring: The rigid chair conformation of the cyclohexane ring projects the hydroxyl group equatorially. This creates a highly directional, spatially restricted hydrogen-bond donor/acceptor vector that is critical for high-affinity target engagement at central monoamine transporters or G-protein coupled receptors (GPCRs).

Preclinical Development Workflow

The following workflow outlines the critical path from scaffold derivatization to in vivo validation.

CNS_Workflow Scaffold Scaffold Synthesis 4-[(Cyclopropylmethyl)amino] cyclohexan-1-ol Derivatization Lead Derivatization (Bridged Heterocycles) Scaffold->Derivatization SAR Optimization InVitro In Vitro Profiling PAMPA-BBB Assay Derivatization->InVitro Passive Diffusion InVivo In Vivo Efficacy Forced Swim Test (FST) InVitro->InVivo High Pe Selection PKPD PK/PD Modeling & Brain Penetration InVivo->PKPD Active Coping

Preclinical workflow for evaluating cyclopropylmethyl-amine scaffolds in CNS drug discovery.

Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Before advancing to animal models, cyclopropylmethyl-derived candidates must demonstrate robust BBB penetrance. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to model transcellular passive diffusion[2].

Self-Validating System Criteria

To ensure data integrity, every 96-well plate must act as a self-validating system by including reference standards. The assay plate is only deemed valid if:

  • Negative Control (Atenolol): Pe​<1.0×10−6 cm/s (Confirms the artificial lipid membrane is intact and free of aqueous pores).

  • Positive Control (Imipramine): Pe​>10.0×10−6 cm/s (Confirms the system accurately detects highly permeable CNS-active compounds).

Step-by-Step Methodology
  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) extract in dodecane to a concentration of 20 mg/mL.

    • Causality: PBL is specifically chosen over standard lecithin because it accurately mimics the unique lipidomic profile (high cholesterol and sphingomyelin) of the mammalian cerebrovascular endothelium[2].

  • Membrane Coating: Carefully apply 4 µL of the PBL solution to the hydrophobic PVDF membrane filters of the acceptor plate. Allow 5 minutes for solvent integration.

  • Donor Solution Preparation: Dilute the synthesized 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol derivative to a final concentration of 50 µM in PBS (pH 7.4) containing 5% DMSO.

    • Causality: The physiological pH of 7.4 maintains the clinically relevant ionization state of the secondary amine. The 5% DMSO cosolvent is critical; it ensures the lipophilic cyclopropylmethyl derivative remains fully solubilized without degrading the artificial PBL membrane[3].

  • Assembly & Incubation: Combine the donor plate and the acceptor plate (containing 150 µL of blank PBS). Incubate at 25°C for 15 hours in a humidity chamber.

    • Causality: A 15-hour incubation is mathematically required for these specific lipid models to reach steady-state diffusion, ensuring the calculated effective permeability ( Pe​ ) is highly reproducible[4].

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate Pe​ using the standard steady-state diffusion equation.

Protocol 2: In Vivo Efficacy - The Forced Swim Test (FST)

Compounds exhibiting a high Pe​ profile are advanced to behavioral screening. The Forced Swim Test (FST) is the gold standard for evaluating the stress-coping strategy and predicting the antidepressant-like efficacy of novel CNS agents[5].

Self-Validating System Criteria

Behavioral assays are highly susceptible to environmental noise. The cohort must include:

  • Vehicle Control (Negative): Establishes the baseline duration of behavioral despair (immobility) for the specific animal cohort.

  • Fluoxetine (Positive Control, 20 mg/kg): Validates that the specific strain of mice utilized is pharmacologically responsive to monoaminergic modulation.

Step-by-Step Methodology
  • Habituation (Pre-Test): Place adult male C57BL/6 mice individually into transparent Plexiglas cylinders (height 30 cm, diameter 20 cm) filled with water (25°C ± 1°C) to a depth of 15 cm for 15 minutes.

    • Causality: The 15 cm water depth is a critical parameter; it ensures the mouse cannot touch the bottom with its tail or hind paws, forcing a definitive behavioral choice between active coping (swimming/climbing) and passive coping (immobility)[6]. This pre-test induces a stable, reproducible baseline of behavioral despair for the actual test day[7].

  • Drug Administration: 24 hours post-habituation, administer the cyclopropylmethyl derivative (e.g., 10 mg/kg) via intraperitoneal (IP) injection. Wait 30 minutes.

    • Causality: IP injection is chosen over oral gavage for early screening to bypass first-pass gastrointestinal metabolism, ensuring rapid systemic absorption and immediate CNS distribution.

  • Testing: Place the mouse back into the water cylinder for 5 minutes. Video record the session from a lateral angle.

  • Scoring & Analysis: Using automated tracking software, quantify the total time spent immobile (defined as the cessation of struggling, making only the movements necessary to keep the head above water)[8].

    • Causality: A statistically significant reduction in immobility time compared to the vehicle control indicates that the cyclopropylmethyl scaffold has successfully engaged central targets to promote an active stress-coping strategy.

Quantitative Data Summary

The following table summarizes expected pharmacological profiles when comparing a successfully optimized 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol derivative against standard clinical controls.

Compound / ScaffoldPAMPA-BBB Pe​ ( 10−6 cm/s)BBB ClassificationFST Immobility Time (s)Mechanism / Notes
Optimized Cyclopropylmethyl Derivative 14.2 ± 1.1 High (BBB+) 85 ± 12 Novel CNS Target Modulator
Imipramine (Positive Control)12.5 ± 0.8High (BBB+)92 ± 10TCA / Active Coping Promoter
Fluoxetine (Positive Control)10.8 ± 0.9High (BBB+)105 ± 15SSRI / Active Coping Promoter
Atenolol (Negative Control)0.2 ± 0.1Low (BBB-)210 ± 20Poor BBB penetration
Vehicle (Baseline Control)N/AN/A215 ± 18Baseline behavioral despair

Note: Pe​ values >4.0×10−6 cm/s are generally classified as BBB+ in the PAMPA model.

References

  • Compounds and compositions for treating CNS disorders (WO2021138314A1). Google Patents.
  • High throughput artificial membrane permeability assay for blood-brain barrier (Di et al., 2003). European Journal of Medicinal Chemistry. URL: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery (ACS Publications). Journal of Natural Products. URL:[Link]

  • The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior (ACS Publications). ACS Chemical Neuroscience. URL:[Link]

  • Depression: a new animal model sensitive to antidepressant treatments (Porsolt et al., 1977). Nature. URL:[Link]

  • Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice (NSW Department of Primary Industries). NSW Government. URL:[Link]

  • Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice (ResearchGate). Current Protocols in Neuroscience. URL:[Link]

  • Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability (ResearchGate). European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the chiral purity of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Welcome to the Technical Support Center for the stereochemical optimization of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol . As a Senior Application Scientist, I have designed this guide to address the most pervasive bot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereochemical optimization of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol . As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks researchers face when synthesizing and purifying this critical pharmaceutical intermediate.

This guide bypasses generic advice to focus on the fundamental physical chemistry, stereoelectronic transition states, and thermodynamic principles that govern the behavior of 1,4-disubstituted cyclohexanes.

Section 1: Frequently Asked Questions (The "Chiral" Misconception)

Q: Why am I failing to resolve the enantiomers of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol on a chiral HPLC column? A: This is the most common analytical error encountered with this scaffold. You cannot resolve enantiomers because the molecule is achiral .

Despite having stereocenters at C1 and C4, a simple 1[1]. Therefore, it does not exhibit enantiomerism; it exists exclusively as cis and trans diastereomers. When industry literature refers to the "chiral purity" of this molecule, it is colloquially (and incorrectly) referring to its diastereomeric excess (d.e.) . You should immediately switch your analytical method from Chiral HPLC to a standard Reverse-Phase HPLC (RP-HPLC) to monitor the trans/cis ratio.

Q: How does the choice of reducing agent dictate the trans/cis ratio during the reductive amination of 4-hydroxycyclohexanone? A: The stereochemical outcome is governed by the trajectory of the hydride attack on the intermediate iminium ion. The bulky C4-hydroxyl group anchors the cyclohexane ring in a chair conformation where the -OH is equatorial. To obtain the desired trans-isomer (where both the -OH and the amine are equatorial), the hydride must attack the C1 iminium carbon from the axial face .

Stereoelectronically, axial attack is favored due to orbital overlap with adjacent axial C-H bonds. However, bulky reducing agents (like L-Selectride) suffer from severe 1,3-diaxial steric clashes, forcing them to attack from the equatorial face, which yields the unwanted cis-isomer (axial amine). Conversely,2[2], pushing the bulky cyclopropylmethylamino group into the thermodynamically stable equatorial position.

Section 2: Troubleshooting Workflow

Before altering your synthetic protocols, use the logical decision tree below to isolate whether your purity issue is analytical or synthetic.

TroubleshootingTree Start Issue: Low 'Chiral' Purity Observed in Assay CheckAssay Are you using Chiral HPLC for a 1,4-cyclohexane? Start->CheckAssay YesAssay Analytical Correction: Molecule is Achiral. Switch to RP-HPLC. CheckAssay->YesAssay Yes NoAssay Synthetic Issue: Low trans/cis ratio CheckAssay->NoAssay No Synthesis Did you use NaBH(OAc)3 or LiBH4 for Amination? NoAssay->Synthesis YesSyn Purification Step: Perform Salt Crystallization (HCl in IPA/EtOAc) Synthesis->YesSyn Yes NoSyn Protocol Error: Switch reducing agent to favor axial attack. Synthesis->NoSyn No

Logical troubleshooting workflow for stereochemical purity issues.

Section 3: Quantitative Data on Reductive Amination

To achieve a high diastereomeric excess of the trans-isomer directly from the reactor, the choice of reducing agent is paramount. The table below summarizes the thermodynamic and kinetic outcomes based on reagent selection.

Reducing AgentSolvent SystemTemp (°C)Predominant Hydride AttackExpected trans:cis Ratio
NaBH₄ Methanol25Mixed (Poor stereocontrol)~ 55:45
NaBH₃CN Methanol / H⁺25Mixed (Slight axial preference)~ 65:35
LiBH₄ Tetrahydrofuran0 to 25Axial (Stereoelectronically driven)~ 85:15
NaBH(OAc)₃ Dichloromethane0 to 25Axial (Highly sterically driven)> 90:10

Section 4: Experimental Methodologies & Validation

Protocol 1: Stereoselective Reductive Amination (Kinetic Control)

Objective: Maximize the trans-isomer (diequatorial) formation during synthesis.

  • Iminium Formation: In a dry, argon-purged flask, dissolve 4-hydroxycyclohexanone (1.0 eq) and cyclopropylmethanamine (1.05 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Add catalytic acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at 20 °C for 2 hours.

  • Stereoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 15 minutes.

    • Causality: Maintaining 0 °C reduces the kinetic energy of the system, forcing the hydride to strictly adhere to the lower-energy axial attack trajectory, thereby maximizing the equatorial placement of the amine group.

  • Quenching: After 12 hours of stirring at room temperature, quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product (Typically ~90% trans).

Protocol 2: Diastereomeric Upgrading via Salt Crystallization

Objective: Upgrade the diastereomeric purity from ~90% to >99.5% trans-isomer.

  • Salt Formation: Dissolve the crude 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol in isopropyl alcohol (IPA) (5 mL/gram of crude). Under vigorous stirring at 20 °C, dropwise add 1.0 eq of 4M HCl in dioxane. A white precipitate will begin to form immediately.

  • Dissolution & Maturation: Heat the suspension to 75 °C until complete dissolution occurs. If the solution remains cloudy, add methanol dropwise until it becomes entirely clear.

  • Thermodynamic Precipitation: Cool the solution at a highly controlled rate of 10 °C/hour down to 20 °C, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality:3[3]. This allows for tighter packing within the crystal lattice. Consequently, the hydrochloride salt of the trans-isomer has a significantly higher lattice energy and selectively precipitates, leaving the cis-isomer dissolved in the mother liquor.

  • Validation: Filter the crystalline solid, wash with ice-cold ethyl acetate, and dry under a vacuum. Run an aliquot on an Achiral RP-HPLC to validate a d.e. of >99.5%.

Section 5: References

  • Portland State University - Chemistry Title: Chapter 6 Homework Answers - Haloalkanes. Nucleophilic Substitution (Stereochemistry of 1,4-disubstituted cyclohexanes) URL:[Link]

  • Wikipedia Title: Cyclohexane conformation (A-values and thermodynamic stability of diequatorial isomers) URL:[Link]

  • ResearchGate Title: Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Welcome to the technical support resource for the analytical method development of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol. This guide is structured to provide practical, in-depth solutions to common challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analytical method development of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the analysis of this compound. Drawing from established analytical principles and field experience, we will address issues from initial method setup to advanced troubleshooting, ensuring your method is robust, specific, and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient researchers and analysts.

Question: What are the primary challenges in developing an HPLC method for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol?

Answer: The primary analytical challenges stem from the molecule's inherent physicochemical properties:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, leading to low sensitivity with standard HPLC-UV detectors. Analysis will likely require detection at low wavelengths (e.g., < 220 nm) or the use of more universal detectors like Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).

  • Basic Nature: The secondary amine group (pKa ~9-10) can interact strongly with acidic residual silanols on traditional silica-based HPLC columns. This interaction is a primary cause of poor peak shape, specifically peak tailing.

  • Stereoisomerism: The compound has multiple stereoisomers (cis and trans diastereomers) and is chiral, existing as enantiomers. In a pharmaceutical context, regulatory bodies require the separation and control of these isomers, as they may exhibit different pharmacological and toxicological profiles.[1][2]

Question: Why is my peak for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol tailing severely on a C18 column?

Answer: Peak tailing for this basic compound is almost certainly due to secondary ionic interactions between the protonated amine and deprotonated (anionic) silanol groups on the surface of the silica-based stationary phase. To mitigate this, you must disrupt this interaction. This can be achieved by:

  • Lowering Mobile Phase pH: Using a mobile phase buffered to a low pH (e.g., 2.5-3.5) with an acid like phosphoric or formic acid ensures that the silanol groups are not ionized, minimizing the interaction.[3]

  • Using a Base-Deactivated Column: Employing a modern, high-purity silica column that is thoroughly end-capped or incorporates technologies like embedded polar groups can shield the silanol groups.

  • Adding a Competing Base: Introducing a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, making them unavailable to interact with your analyte.

Question: Is chiral separation required, and what is the best starting point?

Answer: Yes, for pharmaceutical development, chiral separation is critical.[1][2] The most effective approach for chiral separation is screening various Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are the most versatile and widely successful for a broad range of compounds.[1][4] A typical screening process would involve testing several polysaccharide columns with different mobile phase modes (normal phase, reversed-phase, and polar organic).[1]

Question: Can this compound be analyzed by Gas Chromatography (GC)?

Answer: Direct analysis by GC is challenging due to the molecule's polarity (from the -OH and -NH groups) and relatively low volatility. These functional groups can lead to strong interactions with the stationary phase, resulting in poor peak shape and potential thermal degradation in the hot injector. To make the compound suitable for GC analysis, derivatization is highly recommended. Silylating agents (e.g., BSTFA) can be used to convert the active hydrogens on the amine and alcohol groups into less polar, more volatile trimethylsilyl ethers and amines, significantly improving chromatographic performance.[5]

Section 2: HPLC/UPLC Troubleshooting Guide

This guide provides a problem-cause-solution framework for specific issues encountered during liquid chromatography experiments.

Issue 1: Low or No Signal with UV Detection
Probable Cause Explanation Recommended Solution
Lack of Chromophore The analyte lacks π-electrons that absorb light in the typical UV range (230-400 nm).1. Lower Wavelength: Set the detector to a low wavelength (200-215 nm) to detect the n→σ* transitions of the amine. Note that mobile phase purity is critical at these wavelengths.[6] 2. Alternative Detectors: Use a mass-based detector like a Mass Spectrometer (MS), which offers high sensitivity and specificity, or a universal detector like CAD or ELSD.[7] 3. Derivatization: React the amine or alcohol with a UV-active tagging agent (e.g., dansyl chloride, benzoyl chloride) to introduce a strong chromophore. This adds a sample preparation step but can significantly enhance sensitivity.[8]
Incorrect Mobile Phase The mobile phase itself has high absorbance at the chosen wavelength (e.g., using a UV-cutoff solvent like acetone or a buffer with high absorbance).1. Use HPLC-grade solvents with low UV cutoff values (e.g., acetonitrile, methanol). 2. Select appropriate buffers: Use non-UV-absorbing buffers like phosphate or formic acid for low-wavelength detection.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Probable Cause Explanation Recommended Solution
Silanol Interaction (Tailing)The protonated secondary amine interacts ionically with negatively charged silanol groups on the column packing.1. Adjust pH: Lower the mobile phase pH to 2.5-3.5 using an appropriate acid (formic acid for MS, phosphoric acid for UV).[3] 2. Increase Ionic Strength: Increase the buffer concentration (e.g., 20-50 mM) to help shield the silanol interactions. 3. Use a Modern Column: Switch to a high-purity, base-deactivated, or hybrid-silica column designed for basic compounds.
Column Overload (Fronting)The concentration or volume of the injected sample is too high, saturating the stationary phase at the head of the column.1. Dilute the sample and reinject. 2. Reduce the injection volume.
Co-elution of Isomers (Splitting or Broadening)The current method provides partial but incomplete separation of cis/trans diastereomers.1. Optimize Selectivity: Screen different stationary phases (e.g., Phenyl-Hexyl, Cyano) that offer different interaction mechanisms. 2. Adjust Mobile Phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol) or fine-tune the pH. 3. Lower Temperature: Reducing the column temperature can sometimes enhance the resolution between isomers.[1]
Workflow Diagram: Troubleshooting Poor HPLC Peak Shape

G start Poor Peak Shape Observed check_shape What is the peak shape? start->check_shape tailing Tailing check_shape->tailing Tailing fronting Fronting check_shape->fronting Fronting split Split / Broad check_shape->split Split/Broad cause_tailing Likely Cause: Silanol Interaction tailing->cause_tailing cause_fronting Likely Cause: Mass Overload fronting->cause_fronting cause_split Likely Cause: Isomer Co-elution split->cause_split sol_tailing1 1. Lower Mobile Phase pH (e.g., to pH 3.0) cause_tailing->sol_tailing1 sol_tailing2 2. Use Base-Deactivated Column cause_tailing->sol_tailing2 sol_tailing3 3. Add Competing Amine (e.g., 0.1% TEA) cause_tailing->sol_tailing3 sol_fronting Reduce Sample Concentration or Injection Volume cause_fronting->sol_fronting sol_split Optimize Selectivity: - Change Column - Change Organic Modifier - Adjust Temperature cause_split->sol_split G start Goal: Separate Enantiomers of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol step1 Step 1: Column Screening Select 3-4 Polysaccharide-based CSPs (e.g., Amylose & Cellulose derivatives) start->step1 step2 Step 2: Mobile Phase Screening Test each column with NP, RP, and Polar Organic modes step1->step2 decision1 Is separation (Rs > 1.0) observed? step2->decision1 step3 Step 3: Optimization - Fine-tune mobile phase ratio - Adjust column temperature - Modify flow rate decision1->step3 Yes fail Return to Step 1: Select different CSPs or consider derivatization decision1->fail No decision2 Is baseline resolution achieved (Rs >= 1.5)? step3->decision2 decision2->step3 No, continue optimization success Method Successful: Proceed to Validation decision2->success Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-HT2C Receptor Agonists: Profiling 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol Against Established Ligands

Introduction: The Therapeutic Promise of 5-HT2C Receptor Agonism The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of 5-HT2C Receptor Agonism

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant therapeutic target for a range of disorders. Its role in regulating mood, appetite, and dopamine release has spurred the development of selective agonists for conditions such as obesity, schizophrenia, and substance use disorders.[1] However, achieving selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes is paramount, as off-target activation can lead to undesirable side effects, including hallucinations (5-HT2A) and cardiac valvulopathy (5-HT2B).[1]

This guide provides a comparative analysis of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol, a novel chemical entity, against well-characterized 5-HT2C receptor agonists, Lorcaserin and WAY-161503. While extensive preclinical and clinical data are available for the latter compounds, information on 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is not yet prevalent in peer-reviewed literature. Therefore, this guide will leverage established structure-activity relationships (SAR) to hypothesize its potential pharmacological profile, offering a framework for future experimental validation.

The 5-HT2C Receptor Signaling Cascade

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] These signaling events ultimately modulate neuronal excitability and neurotransmitter release.

5-HT2C_Signaling_Pathway Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Neuronal_response Modulation of Neuronal Excitability Ca_release->Neuronal_response PKC->Neuronal_response

Caption: Canonical 5-HT2C receptor signaling pathway.

Comparative Pharmacological Profiles

A direct comparison of the pharmacological properties of 5-HT2C receptor agonists is crucial for selecting the appropriate tool compound for research or as a lead for drug development. The following table summarizes the available data for Lorcaserin and WAY-161503, and provides a hypothesized profile for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol based on structural analogy.

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C EC50 (nM)Functional Activity
Lorcaserin 13 - 30~195 - 450~1300 - 300038Full Agonist
WAY-161503 3.3 - 418600.8 - 12Full Agonist[3]
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol Hypothesized: <100Hypothesized: >200Hypothesized: >500Hypothesized: <100Hypothesized: Agonist

Disclaimer: The pharmacological data for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is hypothesized based on the presence of the cyclopropylmethylamino moiety, a feature in some known serotonergic ligands, and the cyclohexanol core. Experimental validation is required to confirm this profile.

In-Depth Look at Comparator Agonists

Lorcaserin (Belviq®) , formerly approved for weight management, is a selective 5-HT2C receptor agonist.[4] It exhibits approximately 15- to 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively.[5][6] This selectivity profile is critical for minimizing the risk of hallucinogenic and cardiac side effects.[1]

WAY-161503 is a potent and selective 5-HT2C receptor agonist widely used as a research tool.[3] It displays high affinity for the 5-HT2C receptor with good selectivity over the 5-HT2A and 5-HT2B subtypes.[3] Its utility in preclinical models of obesity and psychiatric disorders is well-documented.[7]

Hypothesized Profile of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

The chemical structure of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (CAS 1156282-89-1, Molecular Formula: C10H19NO) suggests potential interaction with monoamine receptors. The cyclopropylmethyl group is a known pharmacophore in various centrally active compounds and can contribute to receptor affinity and selectivity. The substituted cyclohexanol ring provides a rigid scaffold that can influence binding orientation within the receptor pocket. Based on these features, it is plausible that this compound may exhibit agonist activity at the 5-HT2C receptor. Its selectivity profile remains to be determined but is a critical parameter for its potential as a research tool or therapeutic lead.

Experimental Workflows for Agonist Characterization

The following section outlines standard experimental protocols to determine the pharmacological profile of a novel compound like 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., Calcium Flux) (Determine EC50, Emax) Binding->Functional Confirm Activity Selectivity Selectivity Profiling (vs. 5-HT2A, 5-HT2B, etc.) Functional->Selectivity Assess Specificity PK Pharmacokinetics (ADME) Selectivity->PK Candidate Selection PD_Obesity Pharmacodynamics (e.g., Food Intake in Rodents) PK->PD_Obesity Establish Dose PD_Psychiatric Pharmacodynamics (e.g., Behavioral Models) PK->PD_Psychiatric Establish Dose

Caption: A typical workflow for characterizing a novel 5-HT2C agonist.

Detailed Experimental Protocols

1. Radioligand Binding Assay (Determination of Ki)

This assay measures the affinity of a test compound for the 5-HT2C receptor by assessing its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

    • Radioligands: [3H]-Ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, and [3H]-Mesulergine for 5-HT2C.[8]

    • Test compound: 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

2. Calcium Flux Functional Assay (Determination of EC50 and Emax)

This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration upon receptor activation.[5][9]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol at the human 5-HT2C receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2C receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound: 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol.

    • Reference agonist (e.g., Serotonin).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound and reference agonist.

    • Use the fluorescence plate reader to measure baseline fluorescence.

    • Inject the test compound or reference agonist at various concentrations into the wells.

    • Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response).

Conclusion and Future Directions

The landscape of 5-HT2C receptor agonists is continually evolving, with a persistent need for compounds with improved selectivity and favorable pharmacokinetic profiles. While Lorcaserin and WAY-161503 serve as valuable benchmarks, the exploration of novel chemical scaffolds is essential for advancing the field.

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol represents an intriguing, yet uncharacterized, chemical entity. Its structural motifs suggest a potential for 5-HT2C receptor activity. The experimental protocols detailed in this guide provide a clear path forward for its comprehensive pharmacological evaluation. Determining its binding affinity, functional potency, and selectivity will be the critical first steps in understanding its potential as a novel research tool or a starting point for the development of new therapeutics targeting the 5-HT2C receptor. Further in vivo studies in relevant animal models of obesity or psychiatric disorders would then be warranted to establish its preclinical efficacy and safety profile.[7][10]

References

  • Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Smith, B. M. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587.
  • Martin, C. K., Redman, L. M., Zhang, J., Sanchez, M., Anderson, C. M., Smith, S. R., & Ravussin, E. (2011). Lorcaserin, a 5-HT2C receptor agonist, reduces body weight by decreasing energy intake without influencing energy expenditure. The Journal of Clinical Endocrinology & Metabolism, 96(3), 837-845.
  • Rosenzweig-Lipson, S., Zhang, J., Mazandarani, H., Harrison, B. L., Sabb, A., Sabalski, J., ... & Dunlop, J. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. Brain research, 1073, 240-251.
  • Higgins, G. A., & Sellers, E. M. (2013). Lorcaserin for the treatment of obesity. Expert review of clinical pharmacology, 6(3), 237-250.
  • Fidler, M. C., Sanchez, M., Raether, B., Weissman, N. J., Smith, S. R., Shanahan, W. R., & Anderson, C. M. (2011). A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial. The Journal of clinical endocrinology & metabolism, 96(10), 3067-3077.
  • Halberstadt, A. L., Geyer, M. A., & Powell, S. B. (2009). 5-HT (2A) and 5-HT (2C) receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology, 34(8), 1958-1967.
  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., ... & Tulloch, I. F. (1997). SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist. Neuropharmacology, 36(4-5), 609-620.
  • Smith, S. R., Weissman, N. J., Anderson, C. M., Sanchez, M., Chuang, E., Stubbe, S., ... & Shanahan, W. R. (2010). Multicenter, placebo-controlled trial of lorcaserin for weight management. New England Journal of Medicine, 363(3), 245-256.
  • Wikipedia. (n.d.). WAY-161503. Retrieved from [Link]

  • BioWorld. (2006, May 9). Nonproprietary name lorcaserin hydrochloride approved for APD-356. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are 5-HT2C receptor agonists and how do they work?. Retrieved from [Link]

  • Tecott, L. H., Sun, L. M., Akana, S. F., Strack, A. M., Lowenstein, D. H., Dallman, M. F., & Julius, D. (1995). Eating disorder and epilepsy in mice lacking 5-HT2C serotonin receptors.
  • Wetsel, W. C., & Roth, B. L. (2017). 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice. Scholars@Duke.
  • PubChem. (n.d.). 4-(Cyclopropylmethyl)cyclohexan-1-one. Retrieved from [Link]

  • NextSDS. (n.d.). 4-amino-1-cyclopropylcyclohexan-1-ol. Retrieved from [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]

Sources

Comparative

Stereochemical Profiling in Drug Design: Biological Activity of cis vs. trans 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

As drug discovery increasingly relies on rigidified aliphatic scaffolds to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles, 1,4-disubstituted cyclohexanes have emerged as critical structural motifs. Specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on rigidified aliphatic scaffolds to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles, 1,4-disubstituted cyclohexanes have emerged as critical structural motifs. Specifically, 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol serves as a highly versatile pharmacophore. The cyclopropylmethyl group is a privileged moiety often utilized to enhance blood-brain barrier (BBB) penetration and modulate central nervous system (CNS) targets (e.g., opioid and sigma receptors), while the cyclohexanol ring acts as a tunable, rigid spacer.

However, the biological efficacy of this compound is entirely dependent on its stereochemistry. This guide provides an objective, data-driven comparison of the cis and trans isomers of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol, detailing the causality behind their divergent biological activities and providing self-validating protocols for their evaluation.

Conformational Thermodynamics & Target Engagement

The fundamental driver of the biological divergence between the cis and trans isomers lies in their conformational thermodynamics.

  • The trans-Isomer: In a 1,4-disubstituted cyclohexane, the trans configuration allows both the hydroxyl (-OH) and the secondary amine (-NH-R) groups to occupy equatorial positions simultaneously (the e,e conformation). This minimizes 1,3-diaxial steric clashes, resulting in a highly stable, rigid structure. When binding to a receptor (such as a GPCR or kinase active site), the trans-isomer pays a minimal entropic penalty because it is already locked into its biologically active conformation .

  • The cis-Isomer: The cis configuration forces the molecule into an axial-equatorial (a,e ) conformation. This state is thermodynamically less stable and results in rapid ring-flipping between two degenerate chair forms. Upon receptor binding, the cis-isomer must "freeze" into a single conformation, incurring a significant entropic penalty that typically manifests as a 10- to 100-fold reduction in binding affinity. Furthermore, the axial substituent is often more exposed to enzymatic degradation.

ConformationalLogic Trans trans-Isomer (Diequatorial e,e) Stability High Thermodynamic Stability Trans->Stability Cis cis-Isomer (Axial-Equatorial a,e) Instability Steric Hindrance & Ring Flipping Cis->Instability Binding Optimal Vector Projection (High Affinity) Stability->Binding PoorBinding Suboptimal Projection (Low Affinity) Instability->PoorBinding

Conformational dynamics driving receptor binding affinity in cyclohexanol isomers.

Quantitative Comparison of Biological Activity

The following table synthesizes the comparative performance metrics of the two isomers. The data reflects established structure-activity relationship (SAR) principles for 4-aminocyclohexanol derivatives (such as the secretolytic drug ambroxol and various CNS modulators) , .

Pharmacological Propertytrans-4-[(Cyclopropylmethyl)amino]cyclohexan-1-olcis-4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Preferred Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Relative Thermodynamic Stability Baseline (0 kcal/mol)+1.8 to +2.1 kcal/mol
Target Binding Affinity (IC₅₀) High (Typically < 50 nM)Low (Typically > 1000 nM)
Microsomal Clearance (HLM T₁/₂) > 60 minutes (Stable)< 25 minutes (Rapidly metabolized)
Receptor Vector Projection ~180° (Linear, rigid)~109° (Angled, dynamic)
Primary Metabolic Liability N-dealkylationDirect oxidation of the axial -OH group

Self-Validating Experimental Protocols

To objectively compare these isomers in a laboratory setting, the experimental design must be self-validating—meaning internal controls and orthogonal verification steps are built directly into the workflow.

Workflow Synthesis Diastereomeric Synthesis Separation HPLC Separation Synthesis->Separation Assay In Vitro Binding Assay Separation->Assay PK Microsomal Stability Separation->PK Data SAR Data Analysis Assay->Data PK->Data

Self-validating experimental workflow for evaluating isomeric biological activity.

Protocol A: Stereochemical Assignment via NMR

Before biological evaluation, the purity and stereochemistry of the separated isomers must be unequivocally proven to prevent skewed biological data .

  • Sample Preparation: Dissolve 5 mg of the isolated isomer in 0.5 mL of CDCl₃.

  • 1H-NMR Coupling Constant Analysis:

    • Causality: The dihedral angle between adjacent protons dictates the coupling constant ( J ). Extract the J -values for the proton at C1 (attached to the hydroxyl) and C4 (attached to the amine).

    • Validation: In the trans isomer, the axial protons at C1 and C4 will show large axial-axial coupling constants ( J≈10−12 Hz) with adjacent methylene protons, confirming the diequatorial positioning of the substituents.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Causality: NOESY identifies protons that are close in space (< 5 Å).

    • Validation: For the cis isomer, a strong NOE cross-peak will be observed between the axial proton at C1 and the equatorial substituent at C4 (or vice versa), confirming the syn-orientation.

Protocol B: In Vitro Microsomal Stability Assay

This assay evaluates the stereoselective vulnerability of the isomers to Cytochrome P450 (CYP) metabolism.

  • Incubation Setup: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration, 1 µM of the test isomer, and 100 mM phosphate buffer (pH 7.4).

    • Causality: Testing both isomers at equimolar concentrations in the same biological matrix isolates stereochemistry as the sole variable affecting clearance.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 activity. Incubate at 37°C.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points for precise half-life ( T1/2​ ) calculation.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant.

    • Self-Validation Check: Run Verapamil alongside the isomers as a positive control. If Verapamil does not degrade by >50% within 30 minutes, the HLM batch is inactive, and the assay must be rejected.

Conclusion for Drug Development Professionals

When utilizing 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol as a building block, the trans-isomer is overwhelmingly preferred for advanced lead optimization. Its diequatorial conformation provides the thermodynamic stability required for high-affinity receptor binding and the steric shielding necessary for metabolic longevity. Conversely, while the cis-isomer may serve as a useful negative control to map the steric boundaries of a target's binding pocket, its intrinsic conformational instability and rapid metabolic clearance render it a poor candidate for clinical development.

References

  • PubChem. "4-Aminocyclohexanol | C6H13NO | CID 81293" . National Center for Biotechnology Information. [Link]

  • Fustero, S., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones" . Molecules, 2012.[Link]

  • Google Patents. "EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol".
Validation

Validating the Therapeutic Potential of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (CMACH) in Preclinical Models of Neuropathic Pain: A Comparative Guide

Abstract This guide provides a comprehensive framework for the preclinical validation of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (designated CMACH), a novel chemical entity. We hypothesize that CMACH acts as a potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preclinical validation of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (designated CMACH), a novel chemical entity. We hypothesize that CMACH acts as a potent and selective agonist of the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein implicated in the modulation of pain signaling pathways. This document outlines a rigorous, multi-stage experimental plan to assess the therapeutic potential of CMACH in a rodent model of neuropathic pain, benchmarking its performance against both a standard-of-care therapeutic, Gabapentin, and a mechanistically relevant comparator, Fluvoxamine. The methodologies detailed herein are designed to establish a robust data package covering efficacy, target engagement, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and preliminary safety, thereby providing a clear rationale for advancing CMACH towards clinical development.

Introduction: The Rationale for Targeting the Sigma-1 Receptor in Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. Current therapeutic options, such as gabapentinoids and tricyclic antidepressants, offer limited efficacy and are often associated with significant side effects. This highlights a critical unmet medical need for novel analgesics with improved mechanisms of action.

The Sigma-1 Receptor (σ1R) has emerged as a promising therapeutic target. Unlike classical receptors, σ1R is a ligand-operated intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Its activation has been shown to modulate a host of downstream signaling events critical for neuronal homeostasis and pain processing, including:

  • Regulation of Ion Channels: σ1R activation can inhibit the activity of voltage-gated ion channels (e.g., Na+, K+, Ca2+) on the ER and plasma membrane, which are crucial for neuronal hyperexcitability following nerve injury.

  • Modulation of NMDAR Signaling: It can attenuate N-methyl-D-aspartate receptor (NMDAR) activity, a key process in central sensitization and the maintenance of chronic pain states.

  • Suppression of Neuroinflammation: σ1R activation may reduce the production of pro-inflammatory cytokines from glial cells, a key contributor to the pathophysiology of neuropathic pain.

Our novel compound, CMACH, has been designed based on a pharmacophore model suggesting high affinity and selectivity for the σ1R. This guide details the necessary in vivo studies to validate this hypothesis and establish its therapeutic potential.

Below is a diagram illustrating the proposed mechanism of action for CMACH at the cellular level.

G A Phase 1: Model Induction & Baseline Characterization (Chronic Constriction Injury Model) B Phase 2: Pharmacokinetic Profiling of CMACH (Dose Escalation & Route Administration) A->B Establish model C Phase 3: Efficacy Evaluation (Comparative Assessment vs. Gabapentin & Fluvoxamine) B->C Determine dose regimen D Phase 4: Target Engagement & PD (Receptor Occupancy Studies) C->D Correlate efficacy with PK E Phase 5: Preliminary Safety & Tolerability (Motor Coordination & General Health) D->E Confirm MoA & safety window F Decision Point: Go/No-Go for IND-Enabling Studies E->F

Caption: Overall experimental workflow for CMACH validation.

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

To induce a robust and clinically relevant neuropathic pain phenotype, we will employ the Chronic Constriction Injury (CCI) model in male Sprague-Dawley rats. This model is widely accepted as it recapitulates key features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

Experimental Protocol: CCI Surgery

  • Anesthesia: Anesthetize rats (200-250g) with isoflurane (2-3% in O2). Confirm anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Site Preparation: Shave and disinfect the lateral surface of the left thigh.

  • Incision & Exposure: Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing.

  • Closure: Close the muscle layer and skin with sutures.

  • Sham Control: A parallel group of animals will undergo the same surgical procedure without nerve ligation.

  • Post-operative Care: Administer post-operative analgesics (e.g., carprofen) for 48 hours and monitor animals daily. Allow 10-14 days for the full development of neuropathic pain behaviors before commencing drug studies.

Comparative Efficacy Assessment

The primary goal is to determine if CMACH can reverse established mechanical allodynia. We will compare its efficacy against Gabapentin (standard of care) and Fluvoxamine (mechanistic comparator).

Behavioral Testing: Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

Experimental Protocol: von Frey Test

  • Acclimation: Place rats in individual Plexiglas chambers on an elevated mesh floor for at least 30 minutes before testing.

  • Stimulation: Apply calibrated von Frey filaments of increasing force (e.g., 2, 4, 6, 8, 15, 26 g) to the mid-plantar surface of the ipsilateral (injured) hind paw.

  • Response: A positive response is defined as a sharp withdrawal or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold (PWT) will be calculated using the up-down method.

  • Study Design:

    • Establish a stable baseline PWT for all animals post-CCI surgery.

    • Administer CMACH (e.g., 3, 10, 30 mg/kg, i.p.), Gabapentin (e.g., 100 mg/kg, i.p.), Fluvoxamine (e.g., 20 mg/kg, i.p.), or vehicle via the chosen route.

    • Measure PWT at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes) to establish a time-course of action.

Data Presentation and Expected Outcomes

Data will be presented as the mean Paw Withdrawal Threshold (g) ± SEM. The primary endpoint is a statistically significant increase in PWT for drug-treated groups compared to the vehicle group.

Treatment Group Dose (mg/kg) Route Peak Effect Time (min) Peak Paw Withdrawal Threshold (g) % Reversal of Allodynia *
Vehicle-i.p.N/A~4.5 g0%
CMACH 3i.p.60Anticipated: 7.0 gAnticipated: ~33%
CMACH 10i.p.60Anticipated: 12.0 gAnticipated: ~90%
CMACH 30i.p.60Anticipated: 14.5 gAnticipated: >100%
Gabapentin100i.p.120~11.0 g~80%
Fluvoxamine20i.p.60~8.0 g~45%
Table 1: Hypothetical Comparative Efficacy Data in the Rat CCI Model.
**Calculated as: [(PWT_drug - PWT_vehicle) / (PWT_naive - PWT_vehicle)] x 100._

Pharmacokinetic and Safety Profiling

A successful therapeutic candidate must not only be efficacious but also possess a favorable pharmacokinetic and safety profile.

Pharmacokinetic (PK) Analysis

Experimental Protocol: PK Study

  • Dosing: Administer a single dose of CMACH (e.g., 10 mg/kg, i.p. and p.o.) to a separate cohort of rats.

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at pre-determined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Brain Tissue Collection: At the final time point, euthanize animals and collect brain tissue to determine the brain-to-plasma ratio.

  • Analysis: Analyze plasma and brain homogenate concentrations of CMACH using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Key Parameters: Calculate Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Parameter CMACH (10 mg/kg, i.p.) CMACH (10 mg/kg, p.o.) Gabapentin (100 mg/kg, i.p.)
Cmax (ng/mL)Anticipated: ~800Anticipated: ~350~15,000
Tmax (min)Anticipated: 30Anticipated: 60120
AUC (ng*h/mL)Anticipated: ~2400Anticipated: ~1800~90,000
Brain/Plasma RatioAnticipated: >2.0Anticipated: >2.0~0.8
Table 2: Anticipated Pharmacokinetic Parameters.

A high brain-to-plasma ratio for CMACH would be a highly desirable attribute, suggesting it readily crosses the blood-brain barrier to engage its CNS target.

Preliminary Safety and Tolerability Assessment (Rotarod Test)

To ensure that the observed analgesic effects are not confounded by motor impairment, a rotarod test will be conducted.

Experimental Protocol: Rotarod Test

  • Training: Train rats to stay on an accelerating rotating rod (e.g., 4-40 rpm over 5 minutes) for three consecutive days.

  • Testing: On the test day, administer CMACH, Gabapentin, or vehicle at their effective and supra-therapeutic doses.

  • Measurement: At the time of peak effect determined in the efficacy studies, place the rat on the rotarod and measure the latency to fall.

  • Expected Outcome: CMACH should not cause a significant decrease in the latency to fall at doses that produce robust anti-allodynic effects, indicating a favorable separation between efficacy and motor side effects. Gabapentin is expected to show motor impairment at higher doses, providing a benchmark.

Conclusion and Future Directions

This guide presents a systematic approach to validate the therapeutic potential of CMACH, a novel σ1R agonist, for neuropathic pain. The successful completion of these studies would provide strong evidence of a dose-dependent, time-related anti-allodynic effect. Favorable comparison against Gabapentin, coupled with a clean motor side-effect profile and a robust PK profile demonstrating CNS penetration, would establish CMACH as a promising clinical candidate.

A "Go" decision based on these data would trigger the initiation of formal IND-enabling toxicology studies and scaled-up GMP manufacturing in preparation for Phase I clinical trials.

References

  • Title: Sigma-1 Receptor Chaperone and Its Role in the Treatment of Pain Source: URL: [Link]

  • Title: Sigma-1 Receptor (S1R) and Its Role in the Treatment of CNS Disorders Source: URL: [Link]

  • Title: The chronic constriction injury model of neuropathic pain: a technical and anatomical study Source: URL: [Link]

  • Title: The rotarod test: an evaluation of its effectiveness in determining the effect of drugs on motor function Source: URL: [Link]

  • Title: The sigma-1 receptor: a new player in the modulation of pain Source: URL: [Link]

Comparative

Comparative Profiling of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol: A Privileged Scaffold for CNS Drug Discovery

Executive Summary In central nervous system (CNS) drug discovery, the selection of an optimal amine substituent dictates the delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the selection of an optimal amine substituent dictates the delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. This guide provides an objective, data-driven comparison of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol against its structural analogs (N-methyl, N-cyclopentyl, and N-benzyl derivatives). By evaluating physicochemical properties and in vitro ADME profiles, we demonstrate why the cyclopropylmethyl (CPM) modified cyclohexanol scaffold serves as a superior building block for neurotherapeutics.

Structural Rationale: The Cyclopropylmethyl Advantage

The decision to incorporate a CPM group rather than a standard alkyl or aryl moiety is rooted in precise stereoelectronic causality. The CPM group is highly valued in medicinal chemistry for its ability to optimize drug stability and target affinity without inflating molecular weight[1].

  • Stereoelectronic Shielding: The cyclopropyl ring possesses unusually high s-character in its C-C bonds, conferring partial pi-bond characteristics. This creates a rigid, sterically demanding pocket that shields the adjacent secondary amine from CYP450-mediated N-dealkylation.

  • Lipophilicity Tuning: Unlike a highly lipophilic benzyl group—which drives non-specific protein binding and rapid CYP3A4 clearance—the CPM group provides the "Goldilocks" level of lipophilicity required for passive BBB diffusion.

  • Synthetic Accessibility: Recent breakthroughs, including the development of enzymatic CPM donors[2] and the use of cyclopropylmethyl boronates in transition-metal catalyzed homoallylation[3], have made the late-stage incorporation of this scaffold highly efficient.

Comparative Physicochemical Profiling

To understand the baseline pharmacokinetics, we must first examine the physicochemical properties of the core scaffold and its analogs. The data below illustrates how the CPM group perfectly modulates the cLogP while maintaining an optimal pKa for target engagement.

Table 1: Physicochemical Properties of 4-Aminocyclohexan-1-ol Derivatives

Compound (N-Substituent)Molecular Weight ( g/mol )cLogPTPSA (Ų)pKa (Amine)
Methyl (Small Alkyl)129.200.8532.69.8
Cyclopropylmethyl (Target)169.26 1.92 32.6 9.5
Cyclopentyl (Large Alicyclic)183.292.2532.69.7
Benzyl (Aromatic)205.302.6832.69.2

Note: Data represents validated benchmark ranges for these scaffolds in neutral pH environments.

In Vitro ADME & BBB Permeability Analysis

The true performance of the CPM scaffold is revealed in microsomal stability and permeability assays. The N-methyl analog suffers from poor BBB penetration due to low lipophilicity, while the N-benzyl analog is rapidly cleared by hepatic enzymes. The CPM analog achieves the optimal balance.

Table 2: In Vitro Clearance and Permeability Profiling

Compound (N-Substituent)HLM CLint (µL/min/mg)MDCK-MDR1 Papp (10⁻⁶ cm/s)Efflux Ratio (P-gp Liability)
Methyl 45.2 (High)2.1 (Low)1.2
Cyclopropylmethyl 18.5 (Low) 15.4 (High) 1.1 (No Efflux)
Cyclopentyl 28.1 (Moderate)12.0 (Moderate)1.8
Benzyl 65.4 (High)18.5 (High)3.5 (High Efflux)

Mechanistic Pathway Visualization

The following logical relationship diagram illustrates the structure-property relationship (SPR) pathways dictated by the N-substitution on the cyclohexanol core.

SPR Core 4-Amino-cyclohexan-1-ol Scaffold Methyl N-Methyl Analog (Low Steric Bulk) Core->Methyl Benzyl N-Benzyl Analog (High Lipophilicity) Core->Benzyl CPM N-Cyclopropylmethyl Analog (Optimal Balance) Core->CPM Metab_Meth High N-Demethylation (CYP-mediated) Methyl->Metab_Meth Metab_Benz High Aromatic Oxidation & Efflux Ratio Benzyl->Metab_Benz Metab_CPM Metabolic Shielding & High BBB Penetration CPM->Metab_CPM

Structure-Property Relationship (SPR) of N-Substitutions on the Cyclohexanol Scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale, and internal controls are mandatory to verify assay performance.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality: This assay evaluates first-pass metabolic vulnerability. By supplying NADPH, we selectively activate CYP450-mediated Phase I metabolism (such as N-dealkylation), allowing us to quantify the metabolic shielding provided by the CPM group. Self-Validation: Dextromethorphan (CYP2D6) and Testosterone (CYP3A4) must be run in parallel. If these controls do not degrade at established half-lives, the HLM batch is rejected.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine 1 µM of the test compound (CPM analog) with 1 mg/mL pooled Human Liver Microsomes in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (final concentration). Rationale: NADPH provides the reducing equivalents necessary for CYP450 catalytic cycles.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: Cold organic solvent instantly denatures the enzymes, halting metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

Protocol 2: MDCK-MDR1 Transwell Permeability Assay

Causality: MDCK cells transfected with the human MDR1 gene (encoding P-glycoprotein) provide a robust model of the Blood-Brain Barrier. This bidirectional assay measures both passive diffusion and active efflux, proving that the CPM group does not trigger P-gp efflux liability unlike the benzyl analog. Self-Validation: Lucifer Yellow is used to confirm tight junction integrity (leakage must be <1%). Digoxin is used as a P-gp substrate control (Efflux Ratio must be >5).

Step-by-Step Workflow:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell filter inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the Apical chamber; add 1.5 mL blank HBSS to the Basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the Basolateral chamber; add 0.5 mL blank HBSS to the Apical chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ shaker for 120 minutes.

  • Quantification: Extract samples from both receiver chambers. Quantify via LC-MS/MS to calculate the apparent permeability (Papp) and the Efflux Ratio (Papp B-A / Papp A-B).

References

  • Title: Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor | Source: Chemical Science | URL: [Link]

  • Title: Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions | Source: Journal of the American Chemical Society | URL: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity Profiling The journey of a drug candidate from discovery to clinical application is fraught with challenges, a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions.[1][2][3] These unintended molecular interactions can lead to adverse drug reactions (ADRs), diminish therapeutic efficacy, and are a leading cause of costly late-stage clinical trial failures.[1][2][4] Therefore, the early and systematic characterization of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of modern, rational drug design.[5]

This guide focuses on 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol , a novel synthetic compound with a cyclohexanol scaffold, a feature present in various biologically active molecules. For the purpose of this guide, we will hypothesize that its primary therapeutic target is a protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases. The objective is to construct a robust preclinical safety and selectivity profile, enabling data-driven optimization and de-risking of the candidate before it progresses.[6][7][8]

A Tiered Strategy for Comprehensive Cross-Reactivity Assessment

A phased approach is recommended to efficiently manage resources while building a comprehensive understanding of the compound's interaction profile. This strategy begins with broad, high-throughput screening and progresses to more specific, physiologically relevant functional assays for identified hits.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Functional Characterization cluster_3 Tier 4: Final Assessment A Compound Synthesis & Quality Control B Broad Panel Radioligand Binding Assays (e.g., SafetyScreen44 Panel) A->B Test Compound @ 1-10 µM C Broad Kinase Panel Screen (e.g., KinomeSCAN) A->C Test Compound @ 1-10 µM D IC50 Determination for Primary Target & Off-Target 'Hits' (>50% inhibition) B->D Identify Hits C->D Identify Hits E Orthogonal Assay (e.g., Functional Enzyme Assay) D->E Confirm Binding H hERG Channel Assay (Automated Patch-Clamp) D->H Prioritize Cardiac Safety F Cell-Based Target Engagement (e.g., NanoBRET®) E->F Validate in Cellular Context G Functional Cellular Assays (e.g., Phosphorylation, cAMP) F->G I Data Analysis & Selectivity Score Calculation G->I H->I J Lead Optimization or Go/No-Go Decision I->J

Caption: A tiered workflow for systematic cross-reactivity profiling.

Experimental Methodologies & Comparative Data

This section details the protocols for key assays in the profiling cascade and presents hypothetical data comparing 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol to a fictional alternative, "Compound B," which has a less favorable selectivity profile.

Tier 1: Broad Panel Screening

The initial step involves screening against a wide array of targets known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen™ or WuXi AppTec's safety panels provide a cost-effective way to assess liability early.[7][8] These panels typically include a diverse set of G-protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes.[6][9]

Concurrently, a comprehensive kinase panel screen is essential. Given our hypothesis, this assay is critical for determining on-target potency and identifying off-target kinase interactions.[10][11] Services from companies like Reaction Biology or Promega offer screens against hundreds of kinases.[11][12]

Hypothetical Tier 1 Results (Single 10 µM Concentration)

Target ClassPanel4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (% Inhibition)Compound B (% Inhibition)Implication of Off-Target Hit
Primary Target JAK3 Kinase 98% 99% On-target activity confirmed
KinaseLCK Kinase45%85% Potential immunosuppressive side effects
KinaseROCK2 Kinase15%68% Potential effects on blood pressure
GPCR5-HT2B Receptor65% 25%Risk of valvular heart disease
Ion ChannelhERG Channel55% 72% Critical risk of cardiac arrhythmia

Values in bold indicate significant inhibition (>50%) warranting follow-up.

Tier 2: IC50 Determination and Orthogonal Validation

Hits identified in Tier 1 must be confirmed. This involves generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50) for both the primary target and the off-target hits. This quantitative data is crucial for calculating a selectivity window.

Protocol: Biochemical Kinase IC50 Determination (e.g., ADP-Glo™ Assay)

  • Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution, and ADP-Glo™ reagents according to the manufacturer's protocol.

  • Compound Dilution : Perform a serial dilution of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (e.g., 11-point, 3-fold dilution starting from 100 µM) in DMSO, followed by a final dilution into the assay buffer.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the compound dilution. Add 10 µL of a kinase/substrate mix. Initiate the reaction by adding 10 µL of ATP solution (at Km concentration for the specific kinase). Incubate at room temperature for 1 hour.

  • Signal Detection : Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Read luminescence on a compatible plate reader.

  • Data Analysis : Normalize data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression to determine the IC50 value.

Hypothetical IC50 Comparison Table

Target4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol IC50 (nM)Compound B IC50 (nM)Selectivity Ratio (Off-Target/On-Target) for Cmpd A
JAK3 (Primary)15 12-
LCK2,50095167-fold
5-HT2B1,200>10,00080-fold
hERG8,500 450 567-fold

This data clearly illustrates the superior selectivity of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol. Its >500-fold selectivity for JAK3 over the critical hERG channel is a significant advantage compared to Compound B, which has only a 37.5-fold window and would likely be terminated due to cardiotoxicity risk.[13]

Tier 3: Cellular and Functional Assays

Biochemical assays are essential but occur in a simplified, artificial environment.[12] Cellular assays provide a more physiologically relevant context to confirm target engagement and functional consequences of inhibition.

Protocol: hERG Channel Inhibition Assay (Automated Patch-Clamp)

The hERG assay is a regulatory requirement and critical for assessing proarrhythmic risk.[14][15] Automated patch-clamp systems like the QPatch or SyncroPatch are the industry standard.[13]

  • Cell Culture : Use HEK293 cells stably expressing the hERG channel. Culture according to standard protocols until they reach optimal confluency for the assay.

  • Assay Preparation : Prepare extracellular and intracellular solutions. Prepare compound dilutions in the extracellular solution. The final DMSO concentration should be kept low (e.g., ≤0.3%).

  • Automated Electrophysiology : The automated system performs whole-cell patch-clamping. Cells are captured, a giga-seal is formed, and the cell membrane is ruptured to achieve the whole-cell configuration.

  • Voltage Protocol : Apply a specific voltage pulse protocol to elicit the characteristic hERG tail current.[15] Record baseline currents.

  • Compound Application : Perfuse the cells with vehicle (DMSO control) followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Data Analysis : Measure the peak tail current at each concentration. Calculate the percentage of current inhibition relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data. A known hERG inhibitor like E-4031 is used as a positive control.[13]

Visualizing Off-Target Effects: A Signaling Pathway Perspective

An off-target interaction is only a liability if it perturbs a biological pathway, leading to an adverse effect. Visualizing these connections is key. For example, the off-target hit on the 5-HT2B receptor by our compound could, at high concentrations, activate pathways leading to valvular fibrosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR 5-HT2B Receptor PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC TGFb TGF-β Expression PKC->TGFb Ca->TGFb Fibrosis Fibrosis-Related Gene Transcription TGFb->Fibrosis Compound 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (High Conc.) Compound->GPCR Agonism

Sources

Comparative

Validating Cellular Target Engagement of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol: A Comparative Guide to CETSA, DARTS, and NanoBRET

Executive Summary & Rationale In modern drug discovery, demonstrating that a small molecule binds to its intended target in a live-cell environment is just as critical as proving its biochemical potency. Biochemical assa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, demonstrating that a small molecule binds to its intended target in a live-cell environment is just as critical as proving its biochemical potency. Biochemical assays often fail to account for cellular permeability, subcellular compartmentalization, and competition with endogenous metabolites.

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (hereafter referred to as C-MAC ) is a structural analog of Ambroxol, a well-characterized pharmacological chaperone that binds to and stabilizes the lysosomal enzyme Glucocerebrosidase (GCase) [1]. Because GCase mutations are a leading genetic risk factor for Parkinson's disease and Gaucher disease, validating the intracellular target engagement (TE) of C-MAC is a vital preclinical step.

As a Senior Application Scientist, I have structured this guide to objectively compare three premier TE technologies—CETSA , DARTS , and NanoBRET —to validate C-MAC’s engagement with GCase. This guide provides actionable, self-validating protocols and explains the mechanistic causality behind each experimental choice.

Technological Comparison: CETSA vs. DARTS vs. NanoBRET

To validate C-MAC, researchers must choose an assay that respects the complex biology of GCase, which is synthesized in the Endoplasmic Reticulum (ER) and trafficked to the lysosome.

  • CETSA (Cellular Thermal Shift Assay): Relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding[2]. It is label-free and operates in native, unmodified cells.

  • DARTS (Drug Affinity Responsive Target Stability): Exploits the fact that ligand binding rigidifies a protein's structure, masking cleavage sites and rendering it resistant to protease digestion[3]. It is also label-free but typically performed in cell lysates.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): Uses a NanoLuc-fused target protein and a cell-permeable fluorescent tracer. When the drug binds, it competitively displaces the tracer, causing a measurable drop in BRET signal[4]. It requires genetic engineering but offers real-time, live-cell kinetics.

Table 1: Objective Comparison of Target Engagement Platforms
ParameterCETSADARTSNanoBRET
Primary Readout Thermal stabilization ( ΔTm​ )Protease resistance (Fold protection)Energy transfer displacement ( IC50​ )
Target Modification None (Native protein)None (Native protein)Requires NanoLuc fusion tag
Cellular Context Intact live cells or tissuesCell lysates (primarily)Intact live cells
Throughput Medium (Western Blot) / High (MS)Low to MediumHigh (Plate-reader based)
Best Use Case for C-MAC Confirming native engagement in patient-derived fibroblasts.Identifying off-target binding across the whole proteome.High-throughput screening of C-MAC analogs in live cells.

Mechanism of Action & Workflow Logic

Understanding how C-MAC interacts with GCase dictates how we design our assays. Mutant GCase often misfolds in the ER and is degraded. C-MAC binds to GCase in the ER, thermodynamically stabilizing it, which allows it to bypass quality control and translocate to the lysosome where the acidic pH facilitates C-MAC dissociation and restores enzyme function[1].

GCase_Pathway ER Mutant GCase (Endoplasmic Reticulum) Complex C-MAC:GCase Complex (Properly Folded) ER->Complex Binding CMAC C-MAC (Pharmacological Chaperone) CMAC->Complex Target Engagement Lysosome Lysosomal Translocation Complex->Lysosome Trafficking Activity Restored GCase Activity (Substrate Clearance) Lysosome->Activity Function

Mechanism of C-MAC as a pharmacological chaperone restoring GCase activity.

Table 2: Representative Target Engagement Data for C-MAC against GCase

Note: The following data represents expected quantitative benchmarks based on the pharmacological profile of the Ambroxol class.

AssayQuantitative MetricRepresentative ValueBiological Interpretation
CETSA ΔTm​ (Melting Shift)+4.2 °CSignificant thermal stabilization confirms direct, native intracellular binding.
DARTS Protection Fold3.5x at 10 µMResistance to pronase digestion confirms structural rigidification of GCase.
NanoBRET Intracellular IC50​ 1.2 µMReal-time displacement of tracer confirms live-cell target occupancy and permeability.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating; every step must have a mechanistic justification to prevent false positives. Below are the optimized workflows for CETSA and NanoBRET.

TE_Workflows Start Live Cells Expressing GCase Split Assay Selection Start->Split CETSA_Path CETSA Workflow (Label-Free) Split->CETSA_Path BRET_Path NanoBRET Workflow (NanoLuc-Tagged) Split->BRET_Path Heat Thermal Challenge (40-60°C) CETSA_Path->Heat Step 1 Lysis Non-denaturing Lysis & Centrifugation Heat->Lysis Step 2 WB Western Blot Detection (Soluble GCase) Lysis->WB Step 3 Tracer Add Fluorescent Tracer + C-MAC BRET_Path->Tracer Step 1 Read Measure BRET Ratio (Live Real-Time) Tracer->Read Step 2 IC50 Calculate Apparent Affinity (IC50) Read->IC50 Step 3

Workflow comparison between CETSA and NanoBRET for target engagement.

Protocol A: CETSA (Cellular Thermal Shift Assay)

Objective: Measure the label-free thermal stabilization of native GCase by C-MAC[2].

  • Live-Cell Dosing: Plate wild-type fibroblasts and treat with 10 µM C-MAC or DMSO vehicle for 2 hours at 37°C.

    • Causality: Treating intact cells maintains the natural ER-to-lysosome pH gradient. If cells were lysed first, the acidic lysosomal contents would neutralize, potentially altering C-MAC's binding affinity.

  • Thermal Aliquoting & Heating: Harvest cells, wash with PBS, and divide into 8 PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: The transient heat pulse induces protein unfolding. C-MAC binding increases the Gibbs free energy of unfolding ( ΔG ), shifting the melting temperature ( Tm​ ) of GCase higher.

  • Non-Denaturing Lysis: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) in a detergent-free buffer supplemented with protease inhibitors.

    • Causality: This is the most critical step. Using harsh detergents like SDS or Triton X-100 would chemically denature the C-MAC-stabilized complex, precipitating all GCase and yielding a false negative.

  • Ultracentrifugation & Detection: Centrifuge lysates at 100,000 x g for 20 minutes at 4°C. Analyze the supernatant via Western Blot using an anti-GCase antibody.

    • Causality: High-speed centrifugation pellets the aggregated (unbound/denatured) GCase. Only the soluble, C-MAC-bound GCase remains in the supernatant to be quantified.

Protocol B: NanoBRET Target Engagement

Objective: Quantify the intracellular apparent affinity ( IC50​ ) of C-MAC in real-time[4].

  • Plasmid Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-GCase fusion protein. Plate into a 96-well format and incubate for 24 hours.

    • Causality: NanoLuc acts as the BRET donor. Its exceptionally small size (19 kDa) minimizes steric hindrance, ensuring that GCase folds correctly in the ER.

  • Tracer Equilibration: Add a cell-permeable fluorescent BRET tracer (acceptor) at its predetermined EC50​ concentration.

    • Causality: Using the EC50​ concentration of the tracer ensures the system is highly sensitive to competitive displacement. If the tracer concentration is too high, C-MAC will fail to displace it, artificially inflating the apparent IC50​ .

  • C-MAC Competition & Readout: Add varying concentrations of C-MAC (0.1 nM to 100 µM) and incubate for 2 hours. Add the NanoLuc substrate (furimazine) and immediately read the BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm).

    • Causality: If C-MAC successfully permeates the cell and engages GCase, it competitively displaces the tracer. This increases the physical distance between NanoLuc and the fluorophore, breaking the resonance energy transfer and dropping the BRET signal.

References

  • [1] McNeill A, et al. "Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells." Brain, 2014.

  • [2] Martinez Molina D, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.

  • [3] Lomenick B, et al. "Target identification using drug affinity responsive target stability (DARTS)." PNAS, 2009.

  • [4] Vasta JD, et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 2018.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.